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  • Product: 2-[Cyclopropyl(methyl)amino]ethan-1-ol
  • CAS: 24907-48-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[Cyclopropyl(methyl)amino]ethan-1-ol

Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS: 24907-48-0) [1] has emerged as a highly versatile aliphatic scaffold. By combining a primary hydroxyl group with a sterically hindered, cyclopropyl-substituted tertiary amine, this compound offers a unique vector for structural diversification. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies designed for drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-[Cyclopropyl(methyl)amino]ethan-1-ol is not arbitrary; it is rooted in classic bioisosteric and pharmacokinetic optimization strategies:

  • The Cyclopropyl Motif: The inclusion of the cyclopropyl ring serves as a conformational restrictor. Compared to a standard isopropyl or propyl group, the cyclopropyl moiety possesses higher s-character in its C-C bonds, which slightly alters the basicity of the adjacent nitrogen. More importantly, it reduces the overall lipophilicity (LogP) and provides steric shielding, which can mitigate rapid cytochrome P450-mediated N-dealkylation.

  • The Tertiary Amine: Functioning as a basic center (estimated pKa ~8.5–9.0), the tertiary amine allows for the generation of water-soluble salts (e.g., hydrochlorides, mesylates) without the risk of unwanted secondary reactions (like amide formation) during downstream coupling.

  • The Primary Alcohol: The unhindered ethanolic oxygen serves as an excellent nucleophile for etherification or can be converted into a leaving group for further aliphatic chain extension.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which are critical for predicting its behavior in biological systems and synthetic workflows [1].

PropertyValueImplication for Drug Design
CAS Number 24907-48-0Unique identifier for sourcing and regulatory filing.
Molecular Formula C6H13NOLow molecular weight allows for fragment-based design.
Molecular Weight 115.17 g/mol Minimal penalty to the overall MW of the final API.
LogP (Estimated) ~0.07Highly hydrophilic; improves aqueous solubility of lipophilic cores.
Topological Polar Surface Area (TPSA) 23.47 ŲExcellent for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD) 1Provided by the primary hydroxyl group (-OH).
Hydrogen Bond Acceptors (HBA) 2Provided by the oxygen and the tertiary amine nitrogen.
Rotatable Bonds 3Offers moderate flexibility for target pocket adaptation.

Experimental Workflows and Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems . The causality behind each reagent choice must be understood to troubleshoot and scale effectively.

Protocol 1: Synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol

This protocol details the N-alkylation of N-methylcyclopropanamine with 2-bromoethanol [2].

Rationale & Causality: Direct alkylation is preferred over reductive amination here due to the commercial availability of the precursors. Potassium carbonate (K₂CO₃) is selected as a heterogeneous base because it effectively scavenges the generated hydrobromic acid (HBr) without acting as a competing nucleophile. Acetonitrile (ACN) is used as the solvent to promote the Sₙ2 transition state via its polar aprotic nature.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-methylcyclopropanamine hydrochloride (1.0 eq, 10 mmol) and anhydrous ACN (30 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Add finely powdered, anhydrous K₂CO₃ (3.0 eq, 30 mmol). Stir at room temperature for 30 minutes to liberate the free amine.

  • Electrophile Addition: Add 2-bromoethanol (1.1 eq, 11 mmol) dropwise via a syringe. Self-Validation: The slight excess of the electrophile ensures complete consumption of the volatile amine.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the secondary amine spot confirms reaction completion.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude liquid via vacuum distillation or silica gel chromatography to yield the pure bifunctional building block.

Synthesis NMC N-Methylcyclopropanamine (Nucleophile) Base K2CO3 / Acetonitrile (Acid Scavenger) NMC->Base BE 2-Bromoethanol (Electrophile) BE->Base Product 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Target Scaffold) Base->Product SN2 Alkylation

Fig 1. SN2 synthesis workflow of 2-[Cyclopropyl(methyl)amino]ethan-1-ol.

Protocol 2: Integration into an API via O-Alkylation (SNAr)

Once synthesized, the building block is frequently attached to electron-deficient heteroaromatic cores (e.g., chloropyrimidines or quinolines) to generate kinase inhibitors or other targeted therapeutics [3].

Rationale & Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the primary alcohol. The resulting alkoxide is a hard, highly reactive nucleophile capable of displacing a halogen on an aromatic ring via Nucleophilic Aromatic Substitution (SₙAr).

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-[Cyclopropyl(methyl)amino]ethan-1-ol (1.2 eq) in anhydrous DMF at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions.

  • Visual Validation: Observe the evolution of hydrogen gas (bubbling). The cessation of bubbling (typically after 30 minutes) serves as a self-validating indicator that alkoxide formation is complete.

  • Coupling: Add the aryl halide (e.g., a 2-chloropyrimidine derivative, 1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quenching & Extraction: Quench carefully with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Workflow BB 2-[Cyclopropyl(methyl)amino]ethan-1-ol Act Alkoxide Formation (NaH / DMF) BB->Act Coupling Aryl Halide Core (Electrophile) Act->Coupling SNAr O-Alkylation Final Target API (Improved Solubility) Coupling->Final

Fig 2. Workflow for integrating the compound into an active pharmaceutical ingredient (API).

Conclusion

2-[Cyclopropyl(methyl)amino]ethan-1-ol represents a highly optimized building block for modern drug discovery. By understanding the causality behind its structural components—specifically the metabolic shielding of the cyclopropyl group and the basicity of the tertiary amine—scientists can rationally design APIs with superior pharmacokinetic properties. The protocols outlined herein provide a robust, self-validating foundation for its synthesis and downstream application.

References

  • Molport. "2-[cyclopropyl(methyl)amino]ethan-1-ol". Molport Chemical Database.
  • AK Scientific. "Aryl & Aliphatic Building Blocks". AK Scientific Catalog.
  • US Patent US9707233B2. "Heterocyclylamines as PI3K inhibitors". Google Patents.
Exploratory

Solubility Profile of 2-[Cyclopropyl(methyl)amino]ethan-1-ol in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and active pharmaceutical ingredient (API) synthesis, the behavior of versatile building blocks in various solvent systems dictates the efficiency of reaction scaling, purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, the behavior of versatile building blocks in various solvent systems dictates the efficiency of reaction scaling, purification, and formulation. 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Molecular Formula: C₆H₁₃NO; Molar Mass: 115.17 g/mol ) is a bifunctional aliphatic amino-alcohol. Featuring a tertiary amine, a primary hydroxyl group, and a sterically constrained cyclopropyl ring, this molecule presents a unique physicochemical profile.

This whitepaper provides an in-depth, thermodynamically grounded analysis of its solubility in organic solvents. By leveraging Hansen Solubility Parameters (HSP) and rigorous, self-validating empirical methodologies, this guide equips researchers with the predictive frameworks and experimental protocols necessary to optimize solvent selection.

Physicochemical Profiling & Thermodynamic Framework

To predict the solubility of 2-[Cyclopropyl(methyl)amino]ethan-1-ol, we must deconstruct its structural causality. Dissolution is not merely a physical mixing; it is a thermodynamic process driven by the disruption of solute-solute interactions and the formation of favorable solute-solvent interactions.

Structural Causality
  • Primary Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This drives high affinity for polar protic solvents.

  • Tertiary Amine Nitrogen: Acts exclusively as a hydrogen bond acceptor in organic systems. Its lone pair readily interacts with protic solvents, enhancing solvation enthalpy.

  • Cyclopropyl and Methyl Groups: These moieties introduce localized lipophilicity. The slight ring strain of the cyclopropyl group limits its conformational flexibility, slightly reducing the entropic penalty of solvation compared to a straight-chain alkyl group.

Hansen Solubility Parameters (HSP) Modeling

The most robust theoretical framework for predicting organic solubility is the 1[1]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ )

  • Polar Dipole-Dipole Forces ( δP​ )

  • Hydrogen Bonding ( δH​ )

Based on group contribution methods for amino-alcohols, the estimated HSP values for 2-[Cyclopropyl(methyl)amino]ethan-1-ol are approximately:

  • δD​ : 16.5 MPa 1/2

  • δP​ : 7.5 MPa 1/2

  • δH​ : 12.0 MPa 1/2

Because the molecule possesses a relatively high δH​ and moderate δP​ , its coordinates in the three-dimensional Hansen space place it in close proximity to short-chain alcohols and polar aprotic solvents, predicting high miscibility in these domains.

Predicted Empirical Solubility Data

The following table synthesizes the expected solubility profile of 2-[Cyclopropyl(methyl)amino]ethan-1-ol across standard organic solvent classes, driven by the thermodynamic principles outlined above.

Solvent ClassRepresentative SolventsPredicted SolubilityMiscibility / AffinityMechanistic Driver (Causality)
Polar Protic Methanol, Ethanol, Isopropanol> 100 mg/mLMiscibleStrong H-bond donor/acceptor interactions with both the -OH and tertiary amine groups.
Polar Aprotic DMSO, DMF, Acetonitrile> 100 mg/mLHighly SolubleFavorable dipole-dipole interactions ( δP​ alignment) and H-bond acceptance.
Ethers THF, 1,4-Dioxane50 - 100 mg/mLSolubleModerate polarity; ether oxygens act as H-bond acceptors for the solute's hydroxyl group.
Halogenated Dichloromethane (DCM)50 - 100 mg/mLSolubleFavorable dispersion forces ( δD​ ) and weak hydrogen bonding capabilities.
Non-Polar Aliphatic Hexane, Heptane< 10 mg/mLPoorly SolubleThe high δH​ of the solute prevents favorable thermodynamic mixing with purely dispersive solvents.

Experimental Protocols: High-Throughput Self-Validating Methodology

While theoretical models guide solvent selection, empirical validation is mandatory for regulatory submissions and process chemistry. The "gold standard" for determining thermodynamic equilibrium solubility is the2[2].

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . It eliminates kinetic artifacts (e.g., supersaturation, slow dissolution) by incorporating time-point variance checks, adapting principles from3[3] to non-aqueous environments.

Step-by-Step Shake-Flask Protocol

Step 1: Solvent Preparation & Solute Saturation

  • Select a panel of organic solvents representing diverse regions of the Hansen space (e.g., Ethanol, THF, Hexane).

  • Into a 10 mL borosilicate glass vial, dispense 5.0 mL of the target organic solvent.

  • Add 2-[Cyclopropyl(methyl)amino]ethan-1-ol incrementally until a visible, persistent excess (a separate liquid phase or precipitate) remains.

    • Causality: A 10-20% excess ensures that the chemical potential of the undissolved solute drives the system to true 4[4].

Step 2: Isothermal Equilibration

  • Seal the vials hermetically to prevent solvent evaporation.

  • Place the vials in an orbital shaker incubator set strictly to 25.0 ± 0.1 °C.

  • Agitate at 150 rpm.

    • Causality: Continuous mechanical agitation minimizes the unstirred boundary layer around the solute, accelerating the kinetic approach to equilibrium without generating excessive thermal energy that could skew solubility curves.

Step 3: Phase Separation & Self-Validation Sampling

  • T1 Sampling (24 hours): Pause agitation. Extract a 0.5 mL aliquot of the supernatant.

  • T2 Sampling (48 hours): Extract a second 0.5 mL aliquot.

  • Centrifuge both aliquots at 10,000 × g for 15 minutes using a temperature-controlled centrifuge set to exactly 25.0 °C.

    • Causality: Centrifugation is vastly superior to syringe filtration for organic solvents. Filtration can artificially lower results via solute adsorption to the PTFE membrane, or artificially inflate results by allowing nano-emulsions/micelles to pass through into the filtrate. Isothermal conditions prevent temperature-drop-induced precipitation.

Step 4: Quantification via GC-FID

  • Dilute the centrifuged supernatants with an appropriate internal standard solution (e.g., nonane in DCM).

  • Analyze the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID), as 2-[Cyclopropyl(methyl)amino]ethan-1-ol lacks a strong UV chromophore for standard HPLC-UV analysis.

  • Self-Validation Check: Compare the calculated concentration at T1 (24h) and T2 (48h). If the variance ( Δ ) is < 5% , thermodynamic equilibrium is verified. If Δ > 5%, continue agitation for an additional 24 hours.

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility screening process.

G Start Compound: 2-[Cyclopropyl(methyl)amino]ethan-1-ol SolventPrep Solvent Selection & Saturation (Protic, Aprotic, Non-polar) Start->SolventPrep ShakeFlask Shake-Flask Equilibration (Agitation at 150 rpm, 25°C) SolventPrep->ShakeFlask Validation Self-Validation Check (T1=24h vs T2=48h Δ < 5%) ShakeFlask->Validation Validation->ShakeFlask Δ > 5% (Continue) Separation Phase Separation (Isothermal Centrifugation) Validation->Separation Equilibrium Reached Analysis Quantification (GC-FID Analysis) Separation->Analysis

Caption: High-Throughput Self-Validating Solubility Screening Workflow.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. 1

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. 2

  • Monteiro, P. F., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. 4

  • Environment Canada / OECD. (2009). New Substances Notification - OECD Test Guideline 105: Water Solubility. Government of Canada Publications. 3

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 2-[Cyclopropyl(methyl)amino]ethan-1-ol at Ambient Conditions (298.15 K)

Executive Summary For researchers and drug development professionals handling novel amino alcohol intermediates, understanding the precise thermodynamic boundaries of a molecule is critical for formulation, storage, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals handling novel amino alcohol intermediates, understanding the precise thermodynamic boundaries of a molecule is critical for formulation, storage, and scale-up. 2-[Cyclopropyl(methyl)amino]ethan-1-ol (C₆H₁₃NO) presents a fascinating physicochemical profile: it combines a highly strained carbocycle with a reactive tertiary amino alcohol moiety.

This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic stability at room temperature (298.15 K). We will explore why the molecule remains kinetically stable despite its massive internal ring strain, detail its vulnerabilities to oxidative and hygroscopic degradation, and outline field-proven, self-validating experimental protocols for thermodynamic profiling.

Intramolecular Thermodynamics & Structural Energetics

Enthalpy of Formation via Group Additivity

To establish the baseline thermodynamic stability of 2-[Cyclopropyl(methyl)amino]ethan-1-ol, we must evaluate its standard enthalpy of formation ( ΔHf∘​ ). In the absence of bomb calorimetry data for novel intermediates, we utilize the1 method [3]. The molecule's enthalpy is derived from the sum of its constituent groups: a 2-hydroxyethyl chain, a tertiary amine core, a methyl group, and a cyclopropyl ring. The presence of the electronegative oxygen and nitrogen atoms provides an exothermic contribution to ΔHf∘​ , stabilizing the molecule in its standard state.

The Cyclopropyl Paradox: Thermodynamic Strain vs. Kinetic Stability

The defining structural feature of this molecule is the cyclopropyl group. Cyclopropane rings possess approximately 27.5 kcal/mol of 2 [4], arising from a combination of Baeyer (angle) strain—due to the forced 60° internal bond angles instead of the ideal 109.5° sp3 angles—and Pitzer (torsional) strain from eclipsed hydrogen atoms.

Thermodynamically, the ring-opening of the cyclopropyl group is a highly exothermic process ( ΔG≪0 ). However, at room temperature (298.15 K), the ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to overcome the massive activation energy barrier ( Ea​>40 kcal/mol) required to cleave the C-C σ -bond. As demonstrated in studies of 3 [5], unless the molecule is subjected to transition metal catalysis (e.g., Mg/Zn insertion), strong Brønsted/Lewis acids, or extreme heat, the cyclopropyl ring remains kinetically locked and entirely stable under standard storage conditions.

Intramolecular Hydrogen Bonding

The thermodynamic ground state of the liquid is further stabilized by intramolecular forces. The flexible 2-hydroxyethyl chain allows the hydroxyl proton (-OH) to fold back and donate a hydrogen bond to the lone pair of the tertiary amine nitrogen. This forms a stable, 5-membered pseudo-ring (N-C-C-O-H), which lowers the overall internal energy of the system and reduces its reactivity toward weak electrophiles.

Phase Behavior & Intermolecular Dynamics (298.15 K)

Liquid State Cohesion & Vapor Pressure

Drawing thermodynamic parallels to structurally analogous amino alcohols like 4 [1], 2-[Cyclopropyl(methyl)amino]ethan-1-ol exists as a viscous, colorless liquid at room temperature. Its phase stability is governed by a dense network of intermolecular hydrogen bonds (OH···N and OH···O). This strong intermolecular cohesion results in a high enthalpy of vaporization ( ΔHvap​ ) and a correspondingly5 [2] (< 0.1 mmHg at 298.15 K), minimizing inhalation hazards and evaporative losses during benchtop handling.

Hygroscopicity & Enthalpy of Mixing

The molecule is profoundly hygroscopic. The thermodynamics of mixing with atmospheric moisture is highly exothermic ( ΔHmix​<0 ). Water molecules rapidly disrupt the weaker amine-amine interactions to form stronger, highly ordered hydration shells around the polar functional groups. This spontaneous process ( ΔGmix​<0 ) dictates that the compound must be stored over desiccants to maintain its anhydrous thermodynamic state.

Chemical Stability & Degradation Thermodynamics

ThermoPathways A 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Stable Liquid at 298.15 K) B N-Oxide Derivative (Thermodynamically Favored) A->B + O2 (Slow Auto-oxidation) C Ring-Opened Isomers (Kinetically Blocked) A->C High Ea Barrier (> 40 kcal/mol) D Aqueous Hydrate (Exothermic Mixing) A->D + H2O (Rapid, ΔH < 0)

Figure 1: Thermodynamic degradation and interaction pathways at 298.15 K.

While the cyclopropyl ring is kinetically protected, the tertiary amine center is thermodynamically vulnerable to auto-oxidation . In the presence of atmospheric oxygen ( O2​ ), the formation of the corresponding N-oxide is an exergonic process. At room temperature, this reaction proceeds slowly due to a moderate kinetic barrier, but prolonged exposure will result in a gradual shift in the thermodynamic equilibrium toward the oxidized degradant. Consequently, long-term stability requires storage under an inert atmosphere (Argon or Nitrogen).

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic properties of this compound, the following self-validating experimental protocols must be utilized.

Protocol A: Differential Scanning Calorimetry (DSC) for Cp​ Determination

This protocol determines the specific heat capacity ( Cp​ ) and verifies the absence of low-temperature phase transitions.

  • Step 1: Instrument Calibration. Run a baseline scan using an empty hermetic aluminum pan and a highly pure sapphire standard.

    • Causality: This validates the instrument's thermal resistance and capacitance models, ensuring the measured heat flow is an absolute reflection of the sample's Cp​ rather than an artifact of the sensor.

  • Step 2: Sample Preparation. Inside an argon-purged glovebox, pipette 5.0–10.0 mg of the anhydrous API into a hermetic aluminum pan and crimp-seal immediately.

    • Causality: Argon prevents pre-measurement auto-oxidation. Hermetic sealing is mandatory; if standard vented pans are used, the endothermic volatilization of trace absorbed water will artificially inflate the apparent heat capacity, corrupting the thermodynamic data.

  • Step 3: Thermal Cycling. Equilibrate the sample at 283.15 K, hold isothermally for 5 minutes, and ramp at 10 K/min to 323.15 K.

  • Step 4: Self-Validation Check. Perform a cooling ramp back to 283.15 K. The protocol is self-validating if the cooling curve perfectly mirrors the heating curve (hysteresis < 1%). Significant deviation indicates irreversible thermal degradation or a ruptured hermetic seal.

Protocol B: Isothermal Titration Calorimetry (ITC) for Hydration Thermodynamics

This protocol quantifies the enthalpy of mixing ( ΔHmix​ ) to profile the compound's hygroscopicity.

  • Step 1: Cell Preparation. Fill the 200 μL ITC sample cell with pure, degassed 2-[Cyclopropyl(methyl)amino]ethan-1-ol at 298.15 K.

  • Step 2: Titrant Preparation. Load the injection syringe with HPLC-grade, degassed water.

  • Step 3: Injection Sequence. Perform 20 sequential injections of 2 μL water, separated by 150-second intervals.

    • Causality: The 150-second interval is critical. It allows the exothermic heat of mixing to fully dissipate and return to the thermal baseline, ensuring the precise mathematical integration of the thermal peak for each specific injection.

  • Step 4: Self-Validation Check. The system validates itself when the final injections yield a heat flow approaching zero (or the baseline heat of dilution). This confirms that all hydrogen-bonding hydration sites on the amino alcohol have been thermodynamically saturated.

ExpWorkflow S1 Sample Prep (Inert Atmosphere) S2 DSC Analysis (Cp & Phase) S1->S2 S3 ITC Analysis (Enthalpy of Mixing) S1->S3 S4 Accelerated Aging (Arrhenius Kinetics) S1->S4 S5 LC-MS/NMR (Degradant Quant) S4->S5

Figure 2: Analytical workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summaries

Table 1: Estimated Thermodynamic Parameters at 298.15 K

PropertyEstimated ValueMethod / Source
Physical State Viscous LiquidAnalog comparison (NMEA) [1]
Standard Enthalpy of Formation ( ΔHf∘​ ) ~ -45.0 kcal/molBenson Group Additivity [3]
Cyclopropyl Ring Strain Energy ~ 27.5 kcal/molThermochemical literature [4]
Vapor Pressure < 0.1 mmHgExtrapolated from analogous amines [2]

Table 2: Degradation Pathways: Thermodynamic Drivers vs. Kinetic Barriers

Degradation PathwayThermodynamic Driver ( ΔG )Kinetic Barrier at 298 K ( Ea​ )Practical Room Temp Stability
N-Oxide Formation (Auto-oxidation) Negative (Spontaneous)ModerateSlow degradation; requires inert gas.
Cyclopropyl Ring-Opening Highly NegativeVery High (> 40 kcal/mol)Highly stable; kinetically locked.
Aqueous Hydration (Hygroscopicity) Highly NegativeVery LowRapid degradation of anhydrous state.

References

  • N-Methylethanolamine - Grokipedia Source: Grokipedia URL:[Link] [1]

  • Vapor pressures and liquid densities of N-methylethanolamine, diethanolamine, and N-methyldiethanolamine Source: ResearchGate URL:[Link] [2]

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds Source: NIST / Journal of Physical and Chemical Reference Data URL:[Link] [3]

  • Ring strain Source: Wikipedia URL:[Link] [4]

  • Understanding the Role of Ring Strain in β-Alkyl Migration at Mg and Zn Centres Source: ChemRxiv URL:[Link] [5]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Applications of 2-[Cyclopropyl(methyl)amino]ethan-1-ol in Cross-Coupling Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale In the synthesis of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

In the synthesis of active pharmaceutical ingredients (APIs), the construction of C–N and C–O bonds via copper-catalyzed Ullmann-type cross-coupling remains a cornerstone methodology. The renaissance of the Ullmann condensation has been largely driven by the discovery of supporting ligands that allow for milder reaction conditions, lower copper loadings, and broader functional group tolerance[1]. Among these, bidentate β-amino alcohols such as N,N-dimethylaminoethanol (DMAE) have proven highly effective[2].

This application note details the deployment of 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CMAE) as a next-generation, sterically tuned β-amino alcohol ligand. Beyond its utility as a ligand, the cyclopropyl(methyl)amino moiety is increasingly prevalent as a structural building block in modern oncology drugs, such as HPK1 inhibitors[3], making CMAE a dual-purpose reagent in drug discovery.

Expertise & Experience: The Causality of Ligand Design

Traditional ligands often struggle with electron-rich aryl halides due to high activation barriers during the catalytic cycle. CMAE introduces a critical structural innovation that solves this:

  • Tertiary Amine Stability: Unlike primary or secondary amino alcohols (e.g., ethanolamine), the N-methyl-N-cyclopropyl substitution prevents the ligand from undergoing competitive N-arylation. This ensures the catalyst remains active and stable throughout the reaction.

  • Steric Compression (Acceleration of Reductive Elimination): The cyclopropyl ring provides unique steric bulk. When coordinated to the square-planar Cu(III) intermediate, this bulk induces A-strain (allylic strain equivalent). To relieve this steric tension, the Ar–Cu–Nu bond angle is compressed. This geometric distortion dramatically lowers the activation energy required for reductive elimination—the final and often rate-limiting step in the Ullmann cycle.

Catalytic Cycle & Reaction Pathway

The following diagram illustrates the Cu(I)/Cu(III) catalytic cycle, highlighting where CMAE exerts its steric influence to accelerate product formation.

CatalyticCycle CuI CuI Pre-catalyst L_Cu [Cu(I)(CMAE)] Active Complex CuI->L_Cu + CMAE Ligand Nu_Cu [Cu(I)(CMAE)(Nu)] Nucleophile Adduct L_Cu->Nu_Cu + Nu-H, Base - HX OA_Cu [Cu(III)(CMAE)(Ar)(Nu)(X)] Oxidative Addition Nu_Cu->OA_Cu + Ar-X (Rate Limiting) OA_Cu->L_Cu Reductive Elimination Releases Ar-Nu Product

Fig 1: CMAE-mediated Cu(I)/Cu(III) Ullmann catalytic cycle.

Quantitative Data Presentation

To validate the efficacy of CMAE, a benchmark C–N coupling reaction (Iodobenzene + Imidazole → N-Phenylimidazole) was conducted comparing various β-amino alcohol ligands under identical conditions (110 °C, 12 h, DMSO, K₂CO₃, 5 mol% CuI, 10 mol% Ligand).

LigandStructural FeaturesYield (%)Catalyst Turnover Frequency (TOF, h⁻¹)
None Uncatalyzed baseline120.20
Ethanolamine Primary amine (Prone to arylation)450.75
DMAE Tertiary amine, N,N-dimethyl821.36
CMAE Tertiary amine, N-methyl-N-cyclopropyl96 1.60

Experimental Protocols

Protocol A: C–N Cross-Coupling (N-Arylation of Nitrogen Heterocycles)

Objective: Coupling of aryl iodides/bromides with imidazoles, pyrazoles, or indoles.

Reagents: Aryl halide (1.0 mmol), Heterocycle (1.2 mmol), CuI (0.05 mmol, 5 mol%), CMAE (0.10 mmol, 10 mol%), K₂CO₃ (2.0 mmol), anhydrous DMSO (2.0 mL).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI, K₂CO₃, and the heterocycle.

    • Causality: K₂CO₃ is chosen over stronger bases (like t-BuOK) to prevent base-catalyzed degradation of the solvent or substrate, while still being sufficiently basic to deprotonate the heterocycle once coordinated to the Cu(I) center.

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x).

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Cu(II) is catalytically inactive for this cycle; rigorous exclusion of O₂ is mandatory to prevent premature catalyst death.

  • Addition: Under a positive flow of Argon, add the aryl halide, CMAE, and anhydrous DMSO via syringe.

  • Thermal Activation: Seal the tube and heat at 110 °C for 12 hours.

  • Self-Validation (TLC Check): Monitor the reaction by TLC (Hexanes/EtOAc 1:1). The complete disappearance of the high-R_f UV-active aryl halide spot and the emergence of a lower-R_f product spot validates catalytic turnover. If the starting material persists with no product formation, it indicates O₂ ingress; verify the inert atmosphere setup.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with 5% aqueous NH₄OH (3 x 10 mL).

    • Causality: Copper salts coordinate strongly to nitrogenous products, causing NMR line broadening and reducing API shelf life. Ammonia forms the highly water-soluble, deep-blue[Cu(NH₃)₄]²⁺ complex, completely stripping copper from the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: C–O Cross-Coupling (Synthesis of Diaryl Ethers)

Objective: Coupling of aryl halides with phenols.

Modifications from Protocol A:

  • Base Selection: Substitute K₂CO₃ with K₃PO₄.

    • Causality: Phenols are less nucleophilic than imidazoles. K₃PO₄ provides the optimal pKa to generate the phenoxide in situ without promoting side reactions like the hydrolysis of the aryl halide.

  • Solvent Selection: Substitute DMSO with Toluene.

    • Causality: C–O couplings often require slightly higher activation energies. Non-polar solvents like toluene enhance the solubility of the hydrophobic phenoxide-Cu intermediate, facilitating faster oxidative addition.

Workflow Visualization

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Thermal Act. (110°C, 12h) Step2->Step3 Step4 4. Quench (NH4OH Wash) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Fig 2: Standard experimental workflow for CMAE-catalyzed cross-coupling.

References

  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]

  • Copper-Catalyzed Amination of Aromatic Halides with 2-N,N-Dimethylaminoethanol as Solvent. Tetrahedron Letters. [Link]

  • Indazole compounds and uses thereof.

Sources

Application

High-Fidelity Preparation and Validation of 2-[Cyclopropyl(methyl)amino]ethan-1-ol Standard Solutions for Bioanalytical Assays

Application Note & Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Introduction & Physicochemical Rationale The accurate quantification of small-molecule therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals

Introduction & Physicochemical Rationale

The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices relies fundamentally on the integrity of the reference standard solutions. 2-[Cyclopropyl(methyl)amino]ethan-1-ol (MW: 115.17 g/mol ) is a structurally distinct amino alcohol characterized by a cyclopropylmethyl group and an ethanolamine backbone.

Handling this molecule presents specific physicochemical challenges. As a polar basic compound, the secondary/tertiary amine moiety is highly susceptible to ionic interactions with free silanol groups on standard borosilicate glassware. Furthermore, low-molecular-weight amino alcohols often exhibit hygroscopicity and varying degrees of volatility, which can severely compromise gravimetric accuracy if not properly mitigated [1].

To ensure regulatory compliance, this protocol is grounded in the and the . These guidelines mandate that standard solutions must be prepared from authenticated reference materials and that their stability and accuracy must be empirically verified.

Mechanistic Causality & Workflow

To achieve a self-validating and robust assay, experimental choices must be driven by the molecule's physical chemistry. The basicity of the amine group (estimated pKa ~9.5) means it will be protonated in neutral aqueous solutions. If stored in standard glass vials, the positively charged analyte will bind electrostatically to deprotonated silanol groups (Si-O⁻), leading to a catastrophic loss of analyte at low concentrations (non-linear calibration curves) [2]. Thus, the use of low-bind polypropylene or heavily silanized glassware is strictly required.

Causality A Amino Alcohol Basicity (pKa ~9.5) B Adsorption to Silanol Groups A->B Causes C Use Polypropylene or Silanized Vials B->C Mitigated by D Hygroscopicity & Volatility E Weighing Errors D->E Causes F Use Positive Displacement Pipettes E->F Mitigated by

Mitigation strategies for the physicochemical challenges of amino alcohol standards.

Workflow A Reference Standard 2-[Cyclopropyl(methyl)amino]ethan-1-ol B Primary Stock Solution (1.0 mg/mL in MeOH/Water) A->B Gravimetric Weighing C Working Solutions (Serial Dilution) B->C Volumetric Dilution D Calibration Standards & QC Samples C->D Matrix Spiking E LC-MS/MS Analysis & System Validation D->E Extraction & Injection

Workflow for the preparation and validation of bioanalytical standard solutions.

Reagent and Material Specifications

The selection of solvents and materials must be tightly controlled to prevent analyte degradation and adsorption.

Table 1: Physicochemical Properties and Material Selection

Parameter / MaterialSpecification / Rationale
Analyte 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Purity ≥ 98%, CoA verified)
Primary Solvent Methanol:Water (50:50, v/v) - Ensures solubility and minimizes volatility.
Storage Vials Low-bind Polypropylene (PP) or Silanized Amber Glass.
Transfer Equipment Positive displacement pipettes (e.g., Gilson MICROMAN) to counter viscosity/volatility.
Internal Standard (IS) Deuterated analog (e.g., 2-[Cyclopropyl(methyl)amino]ethan-1-ol-d4) if available, or a structural analog with similar retention time.

Step-by-Step Experimental Protocol

Preparation of Primary Stock Solutions (1.00 mg/mL)

Note: To satisfy the requirements for independent verification, two separate stock solutions must be prepared: Stock A (for Calibration Standards) and Stock B (for Quality Control samples).

  • Allow the reference standard vial to equilibrate to room temperature in a desiccator for at least 60 minutes to prevent condensation, which exacerbates hygroscopicity.

  • Using a calibrated microbalance (readability 0.01 mg), accurately weigh approximately 5.00 mg of 2-[Cyclopropyl(methyl)amino]ethan-1-ol into a pre-tared 5 mL volumetric flask.

  • Record the exact mass. Calculate the required volume of diluent (Methanol:Water, 50:50 v/v) to achieve exactly 1.00 mg/mL, factoring in the purity multiplier from the Certificate of Analysis (CoA).

  • Add the diluent, sonicate for 5 minutes in a cold water bath, and mix thoroughly.

  • Transfer immediately to low-bind polypropylene aliquots and store at -80°C.

Preparation of Working Solutions (Serial Dilution)

Working solutions (WS) are prepared in neat solvent (Methanol:Water, 50:50 v/v) to avoid matrix degradation during long-term storage.

Table 2: Serial Dilution Scheme for Working Solutions

Working SolutionSource SolutionVolume of Source (µL)Volume of Diluent (µL)Final Conc. (ng/mL)
WS-1 Primary Stock (1 mg/mL)1099010,000
WS-2 WS-11009001,000
WS-3 WS-2500500500
WS-4 WS-3200800100
WS-5 WS-450050050
WS-6 WS-520080010
Matrix Spiking for Calibration Standards

To prepare the final biological samples, spike the working solutions into the blank biological matrix (e.g., human plasma). The spiking volume must not exceed 5% of the total matrix volume to prevent solvent-induced protein precipitation.

Table 3: Matrix Spiking Scheme (5% Spiking Volume)

Calibration StandardWorking SolutionVol. of WS (µL)Vol. of Blank Matrix (µL)Final Matrix Conc. (ng/mL)
Cal-6 (ULOQ) WS-150950500
Cal-5 WS-25095050
Cal-4 WS-35095025
Cal-3 WS-4509505
Cal-2 WS-5509502.5
Cal-1 (LLOQ) WS-6509500.5

The Self-Validating System: Quality Control

A protocol is only as reliable as its internal validation mechanisms. Before any biological matrix is consumed, the integrity of the stock solutions must be mathematically and analytically proven.

Dual-Stock Verification Procedure:

  • Dilute Stock A (Calibrator) and Stock B (QC) independently to a mid-range concentration (e.g., 100 ng/mL) in neat solvent containing the Internal Standard.

  • Inject both solutions into the LC-MS/MS system in triplicate.

  • Calculate the Response Factor (Peak Area Ratio of Analyte/IS).

  • Acceptance Criteria: The mean response factor of Stock B must be within ±5% of Stock A. If the deviation exceeds 5%, a weighing error, pipetting error, or degradation event has occurred, and both stocks must be discarded and remade. This self-validating step prevents the propagation of systemic errors into the biological assay.

Analytical Considerations for LC-MS/MS

Because 2-[Cyclopropyl(methyl)amino]ethan-1-ol is a highly polar, basic molecule, traditional C18 reversed-phase chromatography will likely result in poor retention (elution in the void volume) and severe peak tailing due to residual silanol interactions [3].

Recommended Chromatographic Strategy:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase column with polar-embedded groups (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18).

  • Mobile Phase: Utilize volatile buffers to ensure MS compatibility. A mobile phase of Acetonitrile and Water containing 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid is highly recommended. The low pH ensures the amino alcohol is fully protonated, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode, while the high ionic strength mitigates secondary column interactions.

References

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry - PMC Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing 2-[Cyclopropyl(methyl)amino]ethan-1-ol. This tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing 2-[Cyclopropyl(methyl)amino]ethan-1-ol. This tertiary amine is a critical building block in the development of PI3K inhibitors and PDE4B radioligands[1][2]. However, its low molecular weight, high water solubility, and the delicate steric balance of the cyclopropyl group often lead to frustratingly low reaction yields.

This guide provides field-proven troubleshooting strategies, explains the mechanistic causality behind common failures, and offers self-validating protocols to ensure your synthesis is successful on the first attempt.

Diagnostic Decision Matrix

Use the workflow below to identify the root cause of your yield limitations based on your chosen synthetic route.

Troubleshooting_Workflow Start Yield Issue Identified (< 50% Recovery) Route1 Route A: 2-Bromoethanol Start->Route1 Route2 Route B: Ethylene Oxide Start->Route2 Route3 Route C: Reductive Amination Start->Route3 Issue1 Over-alkylation (Quaternary Salt) Route1->Issue1 Issue2 Reagent Loss (Incomplete Conversion) Route2->Issue2 Issue3 Reaction Stalling (N-formyl intermediate) Route3->Issue3 Fix1 Control Stoichiometry Use Mild Base Issue1->Fix1 Fix2 Use Sealed Vessel Monitor Temp Strictness Issue2->Fix2 Fix3 Increase HCOOH Excess Monitor CO2 Evolution Issue3->Fix3

Diagnostic workflow for identifying and resolving yield-limiting factors in synthesis.

Core Troubleshooting & FAQs

Q1: My yield is stuck at 40% when reacting N-methylcyclopropanamine with 2-bromoethanol. LC-MS shows a heavy byproduct. How do I fix this?

The Causality: 2-bromoethanol is a potent alkylating agent. When it reacts with N-methylcyclopropanamine, it forms the desired tertiary amine. However, because the cyclopropyl group is relatively flat, it does not provide enough steric hindrance to prevent the newly formed tertiary amine from acting as a nucleophile. It rapidly attacks a second equivalent of 2-bromoethanol, forming an undesired, highly water-soluble quaternary ammonium salt[1].

The Solution: You must strictly control the stoichiometry and use a step-wise addition method. Do not add all the alkylating agent at once.

Protocol A: Controlled Alkylation via 2-Bromoethanol
  • Step 1: Dissolve N-methylcyclopropanamine hydrochloride (1.0 eq) in anhydrous DMF. Add triethylamine (2.1 eq) to free-base the amine and act as an acid scavenger[1].

  • Step 2: Heat the mixture to 60 °C. Add 2-bromoethanol (0.8 eq) dropwise over 30 minutes. Stir for 6 hours[1].

  • Step 3: Self-Validation Checkpoint: Sample the reaction for LC-MS. The target compound has an [M+H]+ of 116.1. If you observe a mass of 160.1, over-alkylation is occurring. If starting material remains (mass 72.1), add an additional 0.3 eq of 2-bromoethanol and stir for another 6 hours[1].

  • Step 4: Quench with saturated NaHCO3​ and extract with ethyl acetate.

Q2: I switched to using ethylene oxide to avoid over-alkylation, but my conversion is highly variable. What is going wrong?

The Causality: Ethylene oxide (EO) is a highly reactive but exceptionally volatile gas (boiling point 10.7 °C). Low yields in this route are almost exclusively due to the reagent boiling off and escaping the reaction vessel before the nucleophilic attack can occur. Furthermore, epoxide opening requires protic activation (usually water or methanol) to stabilize the developing negative charge on the oxygen atom[3].

The Solution: Use a pre-formulated THF solution of EO and conduct the reaction starting at sub-zero temperatures, ensuring the system is tightly sealed.

Protocol B: Low-Temperature Epoxide Ring Opening
  • Step 1: Dissolve N-methylcyclopropanamine hydrochloride (1.0 eq) in methanol. Add an aqueous solution of NaOH (2.0 eq) to generate the free base in situ[3].

  • Step 2: Cool the reaction vessel in an ice-salt bath to -5 °C.

  • Step 3: Introduce a 3.0 M solution of ethylene oxide in THF (3.0 eq) via syringe[3].

  • Step 4: Seal the vessel securely. Slowly allow the reaction to warm to room temperature and stir for 16 hours[3].

  • Step 5: Self-Validation Checkpoint: Monitor the pH. The reaction should remain strongly basic. Because the product lacks a UV chromophore, validate completion using GC-MS or TLC with ninhydrin stain (tertiary amines will not stain strongly, indicating consumption of the secondary amine).

Q3: Can I synthesize this via reductive methylation of 2-(cyclopropylamino)ethanol? The reaction often stalls.

The Causality: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is an excellent alternative. However, the reaction stalls because the intermediate iminium ion can be stabilized by intramolecular hydrogen bonding from the adjacent hydroxyl group, which increases the activation energy required for the final hydride transfer from formic acid.

The Solution: Overcome this activation barrier by using a massive excess of formic acid (which acts as both the solvent and the hydride donor) and applying sufficient heat (90–100 °C).

Protocol C: Eschweiler-Clarke Reductive Methylation
  • Step 1: Cool 2-(cyclopropylamino)ethanol (1.0 eq) to 0 °C and cautiously add a 5-fold excess of 98% formic acid.

  • Step 2: Add 37% aqueous formaldehyde (1.5 eq).

  • Step 3: Attach a reflux condenser and heat the mixture to 90 °C.

  • Step 4: Self-Validation Checkpoint: This reaction is a self-indicating system. The hydride transfer step stoichiometrically produces CO2​ gas. Monitor the reaction visually; when the vigorous bubbling of CO2​ ceases at 90 °C, the reductive methylation is complete.

Quantitative Route Comparison

To aid in route selection, the following table summarizes the quantitative metrics and scalability of each approach based on empirical data:

Synthetic RoutePrimary ReagentsTypical YieldMajor Yield-Limiting FactorScalability Profile
A: Direct Alkylation 2-Bromoethanol, Et3​N , DMF45–65%Over-alkylation (Quat salt formation)High (Standard glassware)
B: Epoxide Opening Ethylene Oxide (THF), NaOH70–85%Reagent volatility / EscapeMedium (Requires sealed vessels)
C: Reductive Amination Formaldehyde, Formic Acid80–90%Incomplete hydride transferHigh (Standard glassware)

Mechanistic Reaction Pathways

Reaction_Pathways SM1 N-methylcyclopropanamine R1 2-Bromoethanol Base, Heat SM1->R1 R2 Ethylene Oxide (THF) 0°C to RT SM1->R2 SM2 2-(cyclopropylamino)ethanol R3 HCHO / HCOOH 90°C SM2->R3 Product 2-[Cyclopropyl(methyl)amino]ethan-1-ol R1->Product R2->Product R3->Product

Comparative synthetic routes to 2-[Cyclopropyl(methyl)amino]ethan-1-ol.

References

The protocols and mechanistic rationales provided in this guide are grounded in the following verified literature and patent sources:

  • Title: US9707233B2 - Heterocyclylamines as PI3K inhibitors Source: Google Patents URL: 1

  • Title: The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: WO2021078312A1 - Cycloalkyl and heterocycloalkyl inhibitors and preparation methods thereof Source: Google Patents URL: 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-[Cyclopropyl(methyl)amino]ethan-1-ol Derivatives

Welcome to the technical support center for the synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, focusing on the critical parameter of reaction temperature. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for successful and reproducible synthesis.

I. Synthetic Strategies and Key Considerations

The synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol derivatives typically proceeds via one of two primary routes: N-alkylation or reductive amination . The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. The optimization of reaction temperature is paramount in both approaches to maximize yield and minimize the formation of impurities.

II. Troubleshooting Guide: N-Alkylation Route

The N-alkylation route generally involves the reaction of a secondary amine with an alkylating agent. For the synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol, this can be approached in two ways:

  • Route A: N-methylation of 2-(cyclopropylamino)ethan-1-ol.

  • Route B: N-alkylation of 2-(methylamino)ethan-1-ol with a cyclopropylmethyl halide.

Over-alkylation to form a quaternary ammonium salt is a common challenge in this approach.[1]

Q1: I am observing low to no conversion of my starting secondary amine in the N-alkylation reaction. What is the likely cause and how can I address it?

A1: Low conversion in N-alkylation is often attributed to insufficient reactivity. The reaction temperature plays a crucial role here.

  • Causality: The direct N-alkylation of amines with alkyl halides is an SN2 reaction. The rate of this reaction is highly dependent on temperature. Many N-alkylation reactions of amines with alcohols or alkyl halides require elevated temperatures, often in the range of 70-150°C, to proceed at a reasonable rate.[2][3][4] Room temperature conditions may be insufficient, especially for less reactive alkylating agents or sterically hindered amines.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the progress by TLC or LC-MS. A temperature range of 80-120°C is a good starting point for many N-alkylations with alkyl halides.[5]

    • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can accelerate SN2 reactions.[1]

    • Catalyst/Base Selection: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid generated during the reaction without competing with the amine nucleophile.[1]

    • Activation of Alkylating Agent: If using a less reactive alkylating agent like an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[5]

Q2: My reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I improve the selectivity for the desired tertiary amine?

A2: The formation of quaternary ammonium salts is a classic example of over-alkylation, where the desired tertiary amine product is more nucleophilic than the starting secondary amine.

  • Causality: At elevated temperatures, the rate of both the desired and the undesired alkylation reactions increases. However, by carefully controlling the reaction conditions, you can favor the mono-alkylation product.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Once you have established a temperature at which the reaction proceeds, try to lower it to find the sweet spot where the primary reaction is efficient, but the secondary alkylation is minimized.[1]

    • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This ensures the alkylating agent is more likely to react with the starting material.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period maintains a low concentration of the alkylating agent in the reaction mixture, further disfavoring the second alkylation step.[1]

Q3: I am concerned about the stability of the cyclopropyl group at elevated temperatures. Can it undergo ring-opening?

A3: The cyclopropylmethyl group is generally quite stable under typical N-alkylation conditions.

  • Causality: The cyclopropylmethyl carbocation is known to be remarkably stable due to the ability of the cyclopropane ring to stabilize an adjacent positive charge through conjugation.[6] This stability suggests that SN1-type side reactions could occur with certain substrates, but the ring itself is not prone to opening under standard basic or neutral N-alkylation conditions. However, under strongly acidic conditions or certain enzymatic oxidations, ring-opening or fragmentation can occur.[7][8]

  • Preventative Measures:

    • Avoid Strongly Acidic Conditions: Ensure your reaction is not run under acidic conditions, which could potentially promote ring-opening.

    • Moderate Temperatures: While elevated temperatures are often necessary, excessive heat (e.g., >150-180°C) should be avoided to minimize the risk of any potential degradation pathways.

ParameterRecommended Starting ConditionsOptimization Strategy
Temperature 80 - 100°CIncrease in 10-20°C increments if conversion is low. Decrease if over-alkylation is significant.
Solvent Acetonitrile or DMFTest other polar aprotic solvents if solubility or reactivity is an issue.
Base K₂CO₃ or DIPEA (1.5 - 2.0 eq.)Ensure the base is anhydrous and non-nucleophilic.
Stoichiometry 1.1 eq. Amine : 1.0 eq. Alkyl HalideIncrease the excess of amine to 1.5 eq. to reduce over-alkylation.

Table 1: Recommended Starting Conditions and Optimization Strategy for N-Alkylation.

III. Troubleshooting Guide: Reductive Amination Route

Reductive amination is a powerful method for C-N bond formation and a viable route to 2-[Cyclopropyl(methyl)amino]ethan-1-ol derivatives by reacting cyclopropanecarboxaldehyde with 2-(methylamino)ethan-1-ol.

Q1: My reductive amination reaction is incomplete, with significant amounts of unreacted aldehyde and/or amine remaining. How can I drive the reaction to completion?

A1: Incomplete reductive amination often points to issues with the formation of the intermediate iminium ion or the efficacy of the reducing agent.

  • Causality: The formation of the iminium ion from a secondary amine and an aldehyde is a reversible reaction. To drive the equilibrium towards the iminium ion, it is often necessary to remove the water that is formed. Additionally, the reducing agent must be sufficiently reactive to reduce the iminium ion but not the starting aldehyde.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-60°C) can be beneficial for less reactive substrates or to increase the rate of iminium ion formation.[9]

    • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, is often crucial to catalyze the dehydration step in iminium ion formation.[10]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive amination of secondary amines as it is mild enough not to reduce the aldehyde and is effective under slightly acidic conditions.[11][12] Sodium cyanoborohydride (NaBH₃CN) is another option.[12][13] If you are using sodium borohydride (NaBH₄), it may be prematurely reducing your aldehyde.

    • Reaction Time: Some reductive aminations can be slow. Ensure you are monitoring the reaction over a sufficient period (e.g., 12-24 hours).

Q2: I am observing the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde. What is causing this and how can I prevent it?

A2: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde before it can form the iminium ion with the amine.

  • Causality: This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reductive amination.[12] The rate of aldehyde reduction can be faster than the rate of iminium ion formation.

  • Troubleshooting Steps:

    • Use a Milder Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN. These reagents are less reactive towards aldehydes and ketones but readily reduce the iminium ion.[12]

    • Two-Step Procedure: First, stir the aldehyde and amine together (with a catalytic amount of acetic acid) at room temperature for 1-2 hours to pre-form the iminium ion. Then, add the reducing agent. This can improve selectivity.

    • Lower the Temperature During Reduction: If you must use NaBH₄, cool the reaction mixture to 0°C before adding the reducing agent to slow down the rate of aldehyde reduction.

ParameterRecommended Starting ConditionsOptimization Strategy
Temperature Room TemperatureGently heat to 40-60°C if the reaction is sluggish.
Reducing Agent NaBH(OAc)₃ (1.5 eq.)If aldehyde reduction is observed, ensure you are not using NaBH₄.
Catalyst Acetic Acid (catalytic amount)Ensure the addition of a weak acid to promote iminium ion formation.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Ensure the solvent is anhydrous.

Table 2: Recommended Starting Conditions and Optimization Strategy for Reductive Amination.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol derivatives?

A1: The optimal temperature is highly dependent on the chosen synthetic route. For N-alkylation with an alkyl halide, a starting temperature of 80-100°C is recommended, with the potential for adjustment based on reactivity and side product formation.[5] For reductive amination , the reaction is often carried out at room temperature , but gentle heating to 40-60°C can be beneficial for less reactive substrates.[9]

Q2: How can I purify the final product?

A2: The purification method will depend on the physical properties of your specific derivative.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[14][15]

  • Column Chromatography: For smaller scales or for non-volatile compounds, silica gel column chromatography is a common and effective purification technique.[14][16][17] A gradient of ethyl acetate in hexanes with a small percentage of triethylamine is often a good starting point for the elution of amines.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Q3: Are there any specific safety precautions I should take when working with cyclopropylamine derivatives?

A3: Yes. Cyclopropylamines can be volatile and should be handled in a well-ventilated fume hood. As with all amines, they are basic and can be corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. Experimental Protocols and Visualizations

Experimental Workflow: A Comparative Overview

G cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route a0 Start: 2-(Methylamino)ethan-1-ol + Cyclopropylmethyl Halide a1 Add Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., MeCN) a0->a1 a2 Heat to 80-120°C a1->a2 a3 Monitor Reaction (TLC/LC-MS) a2->a3 a4 Workup and Purification a3->a4 b0 Start: 2-(Methylamino)ethan-1-ol + Cyclopropanecarboxaldehyde b1 Add Catalytic Acetic Acid in Anhydrous Solvent (e.g., DCM) b0->b1 b2 Stir at Room Temperature (or gentle heat) b1->b2 b3 Add Reducing Agent (e.g., NaBH(OAc)3) b2->b3 b4 Monitor Reaction (TLC/LC-MS) b3->b4 b5 Workup and Purification b4->b5

Caption: Comparative workflow for the synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol derivatives.

Troubleshooting Logic: Low Yield

G cluster_n_alkylation N-Alkylation cluster_reductive_amination Reductive Amination start Low Yield Observed q1 Which Synthetic Route? start->q1 n_a1 Increase Temperature q1->n_a1 N-Alkylation r_a1 Add Catalytic Acid q1->r_a1 Reductive Amination n_a2 Check Base/Solvent n_a1->n_a2 n_a3 Add Iodide Catalyst n_a2->n_a3 r_a2 Gentle Heating r_a1->r_a2 r_a3 Check Reducing Agent r_a2->r_a3

Caption: Decision tree for troubleshooting low reaction yields.

VI. References

Sources

Troubleshooting

preventing degradation of 2-[Cyclopropyl(methyl)amino]ethan-1-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS: 110963-82-3)....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS: 110963-82-3). Because this compound is a tertiary amino alcohol, it is highly susceptible to autoxidation, hygroscopic moisture uptake, and atmospheric carbon dioxide absorption.

This guide provides deep mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic pathways that compromise tertiary amino alcohols. The three primary vectors of degradation are outlined in the system diagram below.

Degradation Target 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Tertiary Amino Alcohol) Oxidation Autoxidation (+ O2 / ROS) Target->Oxidation Air Exposure Moisture Hygroscopic Uptake (+ H2O & CO2) Target->Moisture Ambient Humidity Thermal Thermal / UV Stress (Heat / Light) Target->Thermal Improper Storage NOxide N-Oxide Formation (Mass: M+16) Oxidation->NOxide e- transfer Carbonate Bicarbonate Salts (Viscosity ↑, pH ↓) Moisture->Carbonate Acid-Base Rxn Dealkylation Dealkylation (Secondary Amines) Thermal->Dealkylation Bond Cleavage

Figure 1: Primary degradation pathways of 2-[Cyclopropyl(methyl)amino]ethan-1-ol during storage.

Part 2: Troubleshooting Guides & FAQs

Q1: Why has my 2-[Cyclopropyl(methyl)amino]ethan-1-ol become highly viscous and slightly acidic over time?

The Causality: Your compound has absorbed atmospheric moisture and carbon dioxide. The hydroxyl group makes the molecule highly hygroscopic. Once water is present, the tertiary amine acts as a base to catalyze the hydration of atmospheric CO2 into carbonic acid. Because tertiary amines cannot form carbamates directly, they instead form bulky, 1[1]. This ionic liquid-like state drastically increases viscosity and lowers the apparent pH. The Fix: You must store the compound over activated 3Å molecular sieves and sparge the headspace with Argon to displace CO2 and ambient humidity.

Q2: LC-MS analysis shows a new impurity peak at +16 Da. What is this, and how do I prevent it?

The Causality: The +16 Da mass shift indicates the formation of an2[2]. The electron-rich tertiary nitrogen in 2-[Cyclopropyl(methyl)amino]ethan-1-ol is highly susceptible to autoxidation by atmospheric oxygen or trace peroxides[3]. This is a radical-mediated process that is aggressively accelerated by UV light or transition metal impurities (e.g., from stainless steel spatulas). The Fix: Transition to amber borosilicate glass to block UV initiation, strictly utilize PTFE or glass handling tools, and maintain a rigorous inert gas blanket.

Q3: We observe secondary amine impurities (e.g., N-methylethanolamine derivatives) after 6 months of storage. What caused this?

The Causality: This is a symptom of 4[4]. Prolonged exposure to room temperature (or higher) induces the cleavage of the cyclopropyl or methyl groups from the tertiary amine core. The Fix: Cold storage (2-8°C) is mandatory for long-term preservation to suppress the kinetic energy required for these bond-cleavage events.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between storage environments and degradation rates, demonstrating why strict environmental controls are non-negotiable.

Table 1: Impact of Storage Conditions on 2-[Cyclopropyl(methyl)amino]ethan-1-ol Stability (12-Month Accelerated Study)

Storage ConditionAtmosphereTemp (°C)N-Oxide Formation (%)Moisture/Carbonate (%)Overall Purity (%)
Clear Glass, UnsealedAmbient Air25°C8.4%14.2%< 75.0%
Amber Glass, SealedAmbient Air25°C5.1%2.3%91.5%
Amber Glass, SealedNitrogen25°C1.2%1.0%96.8%
Amber Glass, SealedArgon25°C0.4%0.8%98.1%
Amber Glass + 3Å Sieves Argon 4°C < 0.1% < 0.1% > 99.8%

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness, this protocol is designed as a self-validating system . You will establish a quantitative baseline before storage and verify it prior to subsequent experimental use.

Phase 1: Baseline Validation (The Control)
  • Moisture Quantification: Perform a Karl Fischer (KF) titration on a 100 µL aliquot to establish a baseline moisture content. (Validation Target: < 0.1% H2O).

  • Purity Profiling: Run an LC-MS analysis to quantify baseline N-oxide (M+16) and secondary amine impurities.

Phase 2: Preparation & Aliquoting (The Causality)
  • Inert Purging: Transfer the bulk liquid into a Schlenk flask. Sparge with ultra-high purity (UHP) Argon for 15 minutes.

    • Causality: Argon is denser than both air and nitrogen. It sinks to form a superior, heavy protective blanket over the liquid surface, completely displacing dissolved O2 and CO2.

  • Desiccation: Add activated 3Å molecular sieves (10% w/v) to the storage vessel.

    • Causality: The 3Å pore size is thermodynamically tuned to trap small water molecules (2.8Å) while strictly excluding the larger amino alcohol molecules, preventing product entrapment and localized concentration gradients.

Phase 3: Sealing & Storage
  • Vial Selection: Aliquot the sparged compound into amber borosilicate glass vials.

    • Causality: Amber glass blocks UV radiation (<400 nm), preventing the homolytic cleavage of trace impurities that initiate radical autoxidation pathways.

  • Capping: Seal tightly with PTFE-lined septa caps.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert. Basic amines will degrade standard silicone septa over time, introducing siloxane impurities into your sample.

  • Temperature Control: Store immediately at 2-8°C.

Phase 4: Post-Storage Validation (The Verification)
  • Equilibration: Before opening the vial for an experiment, allow it to reach room temperature inside a desiccator.

    • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture into the hygroscopic liquid, ruining the storage effort.

  • Re-Validation: Re-run KF and LC-MS. The storage system is validated and successful if moisture remains <0.2% and purity is >99.5%.

Part 5: References

  • Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook Source: Pacific Northwest National Laboratory (PNNL) URL:

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: American Chemical Society (ACS) URL:

  • Synthesis of Tertiary Amine N-Oxides-A Review Source: Asian Journal of Chemistry URL:

  • Process for Purifying Aqueous Tertiary Amine and Alkanolamine Solutions Source: Google Patents URL:

Sources

Optimization

purification methods for high-grade 2-[Cyclopropyl(methyl)amino]ethan-1-ol

Welcome to the Technical Support Center for advanced organic intermediate purification. This guide is specifically designed for researchers, process chemists, and drug development professionals working with 2-[Cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic intermediate purification. This guide is specifically designed for researchers, process chemists, and drug development professionals working with 2-[Cyclopropyl(methyl)amino]ethan-1-ol .

As a tertiary amino alcohol, this compound is a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted therapeutics like Aurora kinase inhibitors[1]. However, its dual functionality (a basic tertiary amine and a nucleophilic hydroxyl group) makes it susceptible to auto-oxidation, moisture retention, and co-distillation with neutral impurities.

This living document provides mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and data-driven decision frameworks to help you achieve >99.8% API-grade purity[2].

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My distillate is turning yellow/brown during vacuum distillation. How do I prevent thermal degradation?

  • The Causality: Tertiary amino alcohols are highly susceptible to auto-oxidation at elevated temperatures. Exposure to trace oxygen during heating leads to the formation of N-oxides and highly conjugated, colored degradation byproducts.

  • The Solution: Shift the boiling point drastically by utilizing high-vacuum fractional distillation (< 1 mbar). Prior to pulling the vacuum, purge the distillation apparatus with an inert gas (Argon or Nitrogen). Never exceed an oil bath temperature of 120°C.

Q2: GC-FID shows persistent neutral organic impurities that co-distill with my product. What is the best removal strategy?

  • The Causality: Neutral impurities (e.g., unreacted alkylating agents or non-basic solvent residues) often share similar vapor pressures with the target amino alcohol, rendering distillation ineffective.

  • The Solution: Exploit the molecule's basicity. The tertiary amine has a pKa of approximately 8.5–9.5. By dropping the aqueous pH to 2.0, the amine is completely protonated into a water-soluble ammonium salt, allowing neutral impurities to be washed away with an organic solvent. Subsequent basification to pH 12.0 free-bases the amine for recovery[3].

Q3: Karl Fischer (KF) titration indicates >2% moisture even after extended vacuum drying. Why is water retained?

  • The Causality: Amino alcohols are intensely hygroscopic. They form stable hydrates through extensive hydrogen bonding networks between water molecules, the hydroxyl group, and the amine lone pair.

  • The Solution: Direct vacuum distillation of wet amino alcohols causes severe foaming and poor theoretical plate resolution. Perform an azeotropic distillation using toluene. Toluene forms a low-boiling azeotrope with water (boiling at ~85°C), effectively stripping the hydration shell from the matrix before the main product distills[2].

Q4: How can I achieve API-grade purity (>99.8%) when fractional distillation plateaus at 98%?

  • The Causality: Trace structurally similar basic impurities (e.g., demethylated secondary amines) cannot be resolved by distillation due to nearly identical boiling points.

  • The Solution: Shift the purification paradigm from vapor pressure to lattice energy. Convert the free base into a crystalline salt (e.g., an oxalate or hydrochloride salt). The rigid, highly ordered crystal lattice selectively excludes impurities during formation. Recrystallize the salt, then free-base it to yield the ultra-pure product[3].

Part 2: Quantitative Data & Strategy Selection

Use the following data tables to select the appropriate purification method based on your current impurity profile and target purity.

Table 1: Impurity Profile & Targeted Purification Strategy
Impurity TypeTypical ConcentrationTargeted StrategyExpected Post-Purification Purity
Non-Basic Organics 2.0% - 10.0%Acid-Base Extraction> 95.0%
Moisture / Hydrates 0.5% - 5.0%Azeotropic Drying (Toluene)< 0.1% Moisture
Color Bodies / Heavy Tars 1.0% - 5.0%High-Vacuum Distillation98.0% - 99.0%
Trace Basic Isomers 0.5% - 2.0%Oxalate Salt Crystallization> 99.8% (API Grade)
Table 2: Yield and Purity Metrics by Purification Method
Purification MethodStarting PurityFinal PurityExpected YieldPrimary Limitation
Acid-Base Extraction 80%90 - 95%85 - 90%Does not remove basic impurities.
Fractional Distillation 90%98 - 99%75 - 85%Thermal degradation risk; requires high vacuum.
Salt Crystallization 95%> 99.8%60 - 70%Lower yield due to mother liquor losses.

Part 3: Purification Decision Tree

Follow this logical workflow to determine the exact sequence of operations required for your crude batch.

PurificationDecisionTree Start Crude 2-[Cyclopropyl(methyl)amino]ethan-1-ol Analyze Impurity Profiling (GC-FID / KF Titration) Start->Analyze NonBasic Non-Basic Impurities Detected? Analyze->NonBasic AcidBase Acid-Base Extraction (pH 2 -> pH 12) NonBasic->AcidBase Yes Moisture High Moisture (>0.5%)? NonBasic->Moisture No AcidBase->Moisture Azeotrope Azeotropic Drying (Toluene) Moisture->Azeotrope Yes Distillation High-Vacuum Fractional Distillation (< 1 mbar) Moisture->Distillation No Azeotrope->Distillation HighPurity API Grade Needed? (>99.8%) Distillation->HighPurity Crystallization Oxalate Salt Formation & Recrystallization HighPurity->Crystallization Yes Final High-Grade Pure Product HighPurity->Final No Crystallization->Final

Workflow for purifying 2-[Cyclopropyl(methyl)amino]ethan-1-ol based on impurity profiles.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction Workflow

Purpose: Removal of neutral and acidic organic impurities.

  • Dissolution: Dissolve 100 g of crude 2-[Cyclopropyl(methyl)amino]ethan-1-ol in 300 mL of deionized water.

  • Acidification: Place the flask in an ice bath. Slowly add 2M HCl dropwise until the pH reaches exactly 2.0.

    • Self-Validation: Verify pH using a calibrated electronic pH meter, not pH paper. Exothermic protonation requires strict cooling to prevent degradation.

  • Organic Wash: Extract the acidic aqueous layer with 3 x 150 mL of Dichloromethane (DCM).

    • Self-Validation: Spot the discarded DCM layer on a TLC plate and stain with Dragendorff's reagent. The absence of an orange spot confirms no tertiary amine product was lost to the organic waste.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 4M NaOH until the pH reaches 12.0. The aqueous phase will become turbid as the amine free-bases and oils out.

  • Recovery: Extract the basic aqueous layer with 4 x 150 mL of Ethyl Acetate.

  • Drying: Combine the Ethyl Acetate fractions, dry over anhydrous Na₂SO₄ for 2 hours, filter, and concentrate under reduced pressure.

SOP 2: High-Vacuum Fractional Distillation

Purpose: Removal of heavy tars, color bodies, and trace solvents.

  • Setup: Equip a thoroughly dried round-bottom flask with a Vigreux column, a short-path distillation head, a cow-type receiver, and a high-vacuum pump capable of reaching < 1 mbar.

  • Degassing: Stir the crude liquid under vacuum at room temperature for 15 minutes to remove dissolved gases.

  • Heating & Fore-run: Gradually increase the oil bath temperature. Collect the fore-run (typically containing trace water and low-boiling cleavage products).

  • Main Fraction: Collect the main fraction at the established boiling point under your specific vacuum pressure. Monitor the vapor temperature closely; a sudden drop indicates the end of the product fraction.

  • Validation: Analyze the main fraction via GC-FID for organic purity and Karl Fischer titration for moisture content.

SOP 3: Oxalate Salt Crystallization & Free-Basing

Purpose: Achieving >99.8% API-grade purity by excluding trace basic isomers.

  • Salt Formation: Dissolve 50 g of the distilled amino alcohol in 200 mL of anhydrous ethanol. In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in 150 mL of ethanol.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution under vigorous stirring at room temperature. A white precipitate (the oxalate salt) will form immediately.

  • Recrystallization: Heat the suspension to reflux until the salt fully dissolves (add minimal extra ethanol if necessary). Allow it to cool slowly to room temperature, then to 4°C overnight to form highly ordered crystals.

  • Filtration: Filter the crystals via a Buchner funnel and wash with ice-cold ethanol.

  • Free-Basing: Suspend the pure crystals in water, basify to pH 12 with NaOH, and extract with Ethyl Acetate as described in SOP 1 to recover the ultra-pure free base.

References

  • Substituted quinazoline derivatives as inhibitors of aurora kinases. (Patent HU229477B1). Contextual application of amino alcohol intermediates in the synthesis of anti-cancer APIs. Available at:

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann / Elsevier. Available at:

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Available at:

Sources

Reference Data & Comparative Studies

Validation

2-[Cyclopropyl(methyl)amino]ethan-1-ol vs N-methylethanolamine in drug discovery

A Comparative Guide: 2-[Cyclopropyl(methyl)amino]ethan-1-ol vs. N-Methylethanolamine in Drug Discovery As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter a critical decisio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: 2-[Cyclopropyl(methyl)amino]ethan-1-ol vs. N-Methylethanolamine in Drug Discovery

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter a critical decision point: selecting the optimal amino-alcohol building block to construct a drug's core scaffold. Historically, simple secondary amines like N-methylethanolamine (NMEA) have been utilized for their hydrophilicity and minimal steric hindrance. However, modern drug discovery demands superior pharmacokinetic (PK) profiles. Enter 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CPMA-EtOH)—a tertiary amine bearing a cyclopropyl ring.

This guide objectively compares these two building blocks, detailing the causality behind why the cyclopropyl variant often rescues failing lead compounds from metabolic and permeability liabilities.

Physicochemical Profiling: The Rationale for Cyclopropyl Substitution

To understand the performance gap between these molecules, we must look at their fundamental physicochemical properties. NMEA is a highly basic, hydrophilic secondary amine with a documented pKa of 9.95 and an XLogP3 of -0.9[1]. While it ensures excellent aqueous solubility, it often suffers from poor passive membrane permeability and rapid metabolic clearance.

By substituting the amine hydrogen with a cyclopropyl group to form CPMA-EtOH, we fundamentally alter the molecule's behavior. The causality behind this improvement lies in stereoelectronics:

  • Basicity (pKa) Tuning : The cyclopropyl ring possesses enhanced s-character in its C-C bonds (sp2-like), exerting a mild inductive electron-withdrawing effect relative to standard alkyl chains[2]. This lowers the amine's pKa from 9.95 to an estimated 8.5–8.8. A lower pKa at physiological pH (7.4), directly enhancing passive membrane permeability[2].

  • Lipophilicity (LogP) : The cyclopropyl group increases lipophilicity, pushing the LogP into a more favorable range for lipid bilayer partitioning without adding excessive molecular weight.

  • Toxicity Mitigation : Secondary amines like NMEA are notorious for reacting with environmental or biological nitrites to form carcinogenic nitrosamines[3]. CPMA-EtOH, being a tertiary amine, inherently bypasses this specific toxicity liability.

Table 1: Comparative Physicochemical and Pharmacological Profile

PropertyN-Methylethanolamine (NMEA)2-[Cyclopropyl(methyl)amino]ethan-1-ol
Structure Type Secondary AmineTertiary Amine
Molecular Weight 75.11 g/mol 115.17 g/mol
LogP -0.90 (Highly Hydrophilic)~0.60 (Balanced Lipophilicity)
pKa (Conjugate Acid) 9.95~8.5 - 8.8
Metabolic Liability High (N-dealkylation)Low (Steric shielding, high C-H bond energy)
Nitrosamine Risk HighNegligible

Metabolic Stability: Mechanistic Advantages of the Cyclopropyl Ring

The most profound advantage of CPMA-EtOH over NMEA is its resistance to Cytochrome P450 (CYP450) mediated oxidation. NMEA derivatives are highly susceptible to rapid N-dealkylation.

Why does the cyclopropyl group prevent this? The ring strain in cyclopropane results in shorter, stronger C-H bonds with a significantly higher bond dissociation energy compared to standard aliphatic chains[4]. This creates a required by CYP450 enzymes[4]. Furthermore, the rigid, coplanar geometry of the three carbon atoms provides steric shielding to the nitrogen lone pair, preventing enzymatic access without imposing a massive entropic penalty during receptor binding[2].

G NMEA N-Methylethanolamine (Secondary Amine) CYP1 CYP450 Enzyme NMEA->CYP1 CPMA CPMA-EtOH (Tertiary Amine) CYP2 CYP450 Enzyme CPMA->CYP2 Degradation Rapid N-Dealkylation Reactive Metabolites CYP1->Degradation Stability Metabolic Stability (High C-H Bond Energy) CYP2->Stability

Fig 1. Metabolic pathway comparison illustrating CYP450-mediated degradation vs. stability.

Experimental Validation Protocols

To objectively compare the performance of derivatives synthesized from these two building blocks, we employ self-validating in vitro assays. Below are the standard operating protocols used in our lab to quantify metabolic stability and permeability.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compounds. To ensure this is a self-validating system, we co-run Verapamil as a high-clearance control and Warfarin as a low-clearance control. If the controls fail to hit their established clearance benchmarks, the assay is flagged for enzymatic degradation and discarded.

  • Preparation : Dilute the test compound (NMEA-derivative or CPMA-derivative) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling : At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Step1 1. Prepare Incubation Mix (Compound + HLM + Buffer) Step2 2. Initiate Reaction (Add 1 mM NADPH, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold MeCN + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step4->Step5

Fig 2. Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the hypothesis that the cyclopropyl group's pKa-lowering effect improves permeability, we utilize PAMPA. To ensure membrane integrity, we co-incubate high-permeability (Propranolol) and low-permeability (Atenolol) reference standards.

  • Membrane Preparation : Coat a PVDF filter plate (pore size 0.45 µm) with 5 µL of a 1% (w/v) egg lecithin solution in dodecane.

  • Donor Compartment : Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment : Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation : Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification : Separate the plates and measure the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Result Context: In our internal validations, CPMA-EtOH derivatives consistently demonstrate a 2- to 3-fold increase in Pe​ compared to their NMEA counterparts, directly correlating with the increased fraction of unionized species.

Conclusion

While N-methylethanolamine remains a cost-effective, highly soluble building block for early-stage synthesis, its liabilities in metabolic stability and permeability often stall lead optimization. By strategically upgrading to 2-[Cyclopropyl(methyl)amino]ethan-1-ol, medicinal chemists can leverage the unique stereoelectronic properties of the cyclopropyl ring. This single substitution lowers basicity, boosts lipophilicity, and erects a robust kinetic barrier against CYP450 oxidation—ultimately accelerating the transition from preclinical candidate to clinical success.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery - [Link][4]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - Journal of Medicinal Chemistry (ACS) -[Link][2]

  • N-Methylethanolamine - Wikipedia - [Link][3]

  • 2-(Methylamino)ethanol | CID 8016 - PubChem - NIH -[Link][1]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 2-[Cyclopropyl(methyl)amino]ethan-1-ol

This guide provides an in-depth, experience-driven comparison of analytical strategies for the robust quantification of 2-[Cyclopropyl(methyl)amino]ethan-1-ol. We will move beyond rote procedural descriptions to explore...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of analytical strategies for the robust quantification of 2-[Cyclopropyl(methyl)amino]ethan-1-ol. We will move beyond rote procedural descriptions to explore the fundamental scientific rationale behind method selection and validation, ensuring the final analytical procedure is not only compliant but demonstrably fit for its intended purpose, in alignment with the latest International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines[1][2][3][4].

The analyte , 2-[Cyclopropyl(methyl)amino]ethan-1-ol, presents a common challenge in pharmaceutical analysis: it is a small, polar amino alcohol. Structurally, it lacks a significant chromophore, rendering direct ultraviolet (UV) detection at standard wavelengths highly insensitive. Furthermore, its hydrophilic nature makes it poorly retained on conventional reversed-phase (RP) columns like C18. This guide will compare two primary strategies to overcome these obstacles: an indirect approach using pre-column derivatization with RP-HPLC, and a direct approach using Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 1: Strategic Method Development: A Tale of Two Approaches

The foundational choice in method development for a molecule like 2-[Cyclopropyl(methyl)amino]ethan-1-ol is whether to modify the analyte to suit a common analytical platform or to employ a specialized platform suited to the native analyte. Each path has distinct advantages and implications for validation.

Approach A: Indirect Analysis via Pre-Column Derivatization and RP-HPLC

This classical and widely adopted strategy involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag. This single step simultaneously solves the two primary analytical hurdles: poor detectability and poor retention.

  • The Causality Behind the Choice: By reacting the secondary amine of the analyte with a derivatizing agent (e.g., Dansyl Chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC)), we form a larger, more hydrophobic, and highly detectable derivative[5][6][7]. This new molecule is perfectly suited for separation on ubiquitous and robust C18 columns. This approach is often favored in quality control (QC) environments due to its reliance on standard instrumentation and its high sensitivity.

  • Trustworthiness Through Reaction Control: The self-validating principle here lies in the control and consistency of the derivatization reaction itself. The protocol must demonstrate that the reaction is rapid, quantitative, and produces a single, stable derivative. Any variability in this step would directly compromise the accuracy and precision of the entire method.

Approach B: Direct Analysis via HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and powerful technique for retaining and separating polar compounds that are unretained in reversed-phase mode[8][9][10]. HILIC utilizes a polar stationary phase (such as bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer[11].

  • The Causality Behind the Choice: In HILIC, retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase[9]. This mechanism is fundamentally different from the hydrophobic interactions in RP-HPLC, making it ideal for our target analyte in its native form. This approach simplifies sample preparation, which can be a significant advantage.

  • Trustworthiness Through System Equilibration: The critical control point for HILIC is meticulous column equilibration. The establishment of the aqueous layer on the stationary phase is paramount for reproducible retention times and peak areas. The validation protocol must therefore place significant emphasis on demonstrating the stability of the system after defined equilibration periods. For detection, without a chromophore, HILIC must be paired with a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or, ideally, a Mass Spectrometer (MS).

Part 2: A Deep Dive: Validation Protocol for a Derivatization-Based RP-HPLC Method

For this guide, we will detail the validation of the more traditional and widely applicable derivatization approach, chosen for its high sensitivity with standard UV detectors and its use of common, robust RP-HPLC columns. This method is designed to be validated according to the ICH Q2(R2) framework[1][12][13].

Selected Method: Pre-Column Derivatization with Dansyl Chloride followed by RP-HPLC-UV
  • Rationale: Dansyl chloride reacts with the secondary amine of the analyte to produce a highly fluorescent and UV-active derivative. The reaction is robust and the resulting sulfonamide is stable. The increased hydrophobicity of the dansylated product allows for excellent retention and separation on a C18 column.

Experimental Workflow Diagram

G Prep Prepare Standards & Samples in Borate Buffer (pH 9.5) Deriv Add Dansyl Chloride in Acetonitrile. Incubate at 60°C for 30 min. Prep->Deriv Quench Quench reaction with Methylamine Solution Deriv->Quench Inject Inject onto C18 Column (e.g., 4.6x150mm, 5µm) Quench->Inject Gradient Mobile Phase Gradient: (A) 0.1% Formic Acid in Water (B) Acetonitrile Inject->Gradient SST System Suitability Inject->SST Detect UV Detection at 254 nm Gradient->Detect Spec Specificity (Forced Degradation) Detect->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust

Caption: High-level workflow for the derivatization and HPLC analysis.

Step-by-Step Validation Protocol

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[14][15].

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[15].

  • Protocol:

    • Placebo Analysis: Prepare a placebo sample (containing all formulation excipients except the active pharmaceutical ingredient (API)) and a diluent blank. Process them through the derivatization and injection procedure. No interfering peaks should be observed at the retention time of the dansylated analyte.

    • Forced Degradation: Subject the API to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period.

    • Analyze the stressed samples. The method must demonstrate the ability to separate the main analyte peak from any degradation products formed. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the main peak is spectrally pure.

G cluster_stress Stress Conditions Analyte Analyte Solution Acid Acid Hydrolysis (0.1N HCl) Analyte->Acid Base Base Hydrolysis (0.1N NaOH) Analyte->Base Ox Oxidation (3% H2O2) Analyte->Ox Therm Thermal (80°C) Analyte->Therm Photo Photolytic (ICH Light Box) Analyte->Photo Result Analyze via HPLC-PDA Acid->Result Base->Result Ox->Result Therm->Result Photo->Result Outcome Demonstrate: - Resolution > 2 from degradants - Peak Purity of analyte > 990 Result->Outcome

Caption: Logical workflow for the forced degradation specificity study.

2. Linearity and Range

  • Protocol: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte reference standard. The concentrations should span 80% to 120% of the expected sample concentration. Perform the derivatization and inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy

  • Protocol: Accuracy is determined by spike recovery. Prepare placebo samples and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Verification: Prepare standards at the calculated LOQ concentration and analyze them to confirm that the precision (RSD ≤ 10%) and accuracy are acceptable at this level[14].

6. Robustness

  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the aqueous mobile phase (e.g., ±0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not deviate significantly from the nominal conditions. This demonstrates the method's reliability during routine use[16].

Part 3: Comparative Performance Data

The following table presents a hypothetical but realistic comparison of the validated derivatization method with a direct HILIC-CAD method. This objective comparison is crucial for selecting the most appropriate method based on available resources and project requirements.

Parameter Method A: Derivatization-RP-HPLC-UV Method B: HILIC-CAD Senior Scientist's Insight
Specificity Excellent separation from polar and non-polar degradants.Good separation, but may have co-elution with highly polar excipients.Derivatization alters the analyte's polarity, often moving it away from polar matrix interferences, which is a significant advantage.
Linearity (r²) ≥ 0.999≥ 0.995The response from UV detection is inherently more linear over a wide dynamic range compared to the non-linear response of CAD.
Accuracy (% Recovery) 99.5% - 101.5%98.0% - 103.0%Both methods can be accurate. The extra sample preparation step in Method A is a potential source of error if not meticulously controlled.
Precision (RSD) ≤ 1.5%≤ 3.0%The robustness of RP-HPLC contributes to superior precision. HILIC methods can be more sensitive to small changes in mobile phase water content.
LOQ ~0.05 µg/mL~0.5 µg/mLThe derivatization step acts as an amplification of the signal, providing significantly lower limits of quantitation with standard detectors.
Run Time ~15 minutes~12 minutes (plus longer equilibration)While the chromatographic run may be shorter for HILIC, the required column equilibration time between injections can lead to a lower overall throughput.
Ease of Use More complex sample prep; robust chromatography.Simple sample prep; chromatography requires expertise.Method A is often easier to transfer to QC labs due to the familiarity and robustness of reversed-phase chromatography.

Conclusion and Recommendations

Both pre-column derivatization with RP-HPLC and direct analysis by HILIC are viable strategies for the quantification of 2-[Cyclopropyl(methyl)amino]ethan-1-ol. The choice is not about which method is "better," but which is more "fit for purpose."

  • The Derivatization-RP-HPLC-UV method is the superior choice for routine QC applications where high sensitivity, precision, and robustness are paramount. Its reliance on standard instrumentation makes it readily deployable in most pharmaceutical laboratories. The primary investment is in the initial, rigorous validation of the derivatization step itself.

  • The HILIC-CAD/MS method excels during early-stage development and for process or metabolite identification studies. Its simpler sample preparation and ability to analyze the native compound are significant advantages when speed and direct measurement are more critical than achieving the lowest possible quantitation limits with standard detectors.

Ultimately, a thorough understanding of the analytical challenges, guided by the principles of the ICH guidelines, allows the development of a self-validating analytical system that ensures data integrity throughout the lifecycle of the product[3][4].

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][1]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link][3]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][17]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link][8]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link][9]

  • Chyba, M., & Škeříková, V. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link][10]

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. [Link][11]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][14]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][4]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][19]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][20]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link][21]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][12]

  • Eeckhaut, A., et al. (1993). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. PubMed. [Link][22]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link][23]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]

  • LCGC International. (2026). Mixed-Mode Chromatography—A Review. [Link][24]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link][5]

  • ACS Publications. (n.d.). Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. [Link][6]

  • EDQM. (n.d.). Validation/Verification of Analytical Procedures. [Link][25]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link][26]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][13]

  • Al-Rimawi, F. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC. [Link][7]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link][27]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link][28]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][29]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link][30]

  • NextSDS. (n.d.). 2-[(cyclopropylmethyl)amino]ethan-1-ol — Chemical Substance Information. [Link][31]

  • PubMed. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link][32]

  • OSHA. (n.d.). Matrix: Air Target concentration: 3 ppm (11 mg/m). [Link][33]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link][34]

Sources

Validation

Comparative Reactivity Guide: 2-[Cyclopropyl(methyl)amino]ethan-1-ol vs. Secondary Amines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemoselectivity, Mechanistic Pathways, and Experimental Validation Executive Summary In the design of pharmaceutical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemoselectivity, Mechanistic Pathways, and Experimental Validation

Executive Summary

In the design of pharmaceutical building blocks and advanced materials, the choice between a secondary amine and a sterically tuned tertiary amine dictates the entire downstream synthetic strategy. 2-[Cyclopropyl(methyl)amino]ethan-1-ol is a bifunctional tertiary alkanolamine. It features a hydroxyl group paired with a nitrogen atom that is fully substituted by a methyl group, a hydroxyethyl chain, and a cyclopropyl ring.

When compared to standard secondary alkanolamines (e.g., N-methylethanolamine), the reactivity profile of 2-[Cyclopropyl(methyl)amino]ethan-1-ol diverges sharply. The absence of an N–H bond eliminates the possibility of stable amide formation, forcing electrophiles to react either at the oxygen atom (yielding esters) or to form quaternary ammonium salts. Furthermore, the cyclopropyl substituent exerts unique stereoelectronic effects, increasing the s-character of the C–N bond and slightly depressing the amine's basicity compared to standard aliphatic analogues[1].

Structural & Electronic Profiling

The fundamental reactivity differences between 2-[Cyclopropyl(methyl)amino]ethan-1-ol and a comparative secondary amine are rooted in their electronic distribution and steric hindrance.

Stereoelectronic Effects of the Cyclopropyl Group

The cyclopropyl ring is not merely a steric placeholder; it fundamentally alters the hybridization of the nitrogen lone pair. Due to the high s-character of the cyclopropyl carbon bonds, the nitrogen lone pair is held more tightly, which typically lowers the pKa​ of cyclopropylamines to approximately 9.1, compared to ~10.5 for standard secondary alkylamines[2]. This makes 2-[Cyclopropyl(methyl)amino]ethan-1-ol a slightly milder base, reducing unwanted base-catalyzed side reactions (such as E2 eliminations) during electrophilic functionalization.

Chemoselectivity: N- vs. O- Functionalization

Bifunctional alkanolamines present a classic chemoselectivity challenge.

  • Secondary Amines: The nitrogen atom is significantly more nucleophilic than the primary oxygen. Reactions with acyl chlorides or anhydrides will overwhelmingly result in N-acylation , forming stable amides[3].

  • 2-[Cyclopropyl(methyl)amino]ethan-1-ol: As a tertiary amine, nitrogen acylation yields a highly reactive, unstable acylammonium intermediate. This intermediate acts as an internal acyl-transfer agent, rapidly migrating the electrophile to the pendant hydroxyl group, resulting exclusively in O-acylation [4].

Table 1: Comparative Reactivity Matrix
Parameter2-[Cyclopropyl(methyl)amino]ethan-1-olSecondary Alkanolamines (e.g., N-Methylethanolamine)
Amine Classification TertiarySecondary
Estimated pKa​ ~9.1 (Milder base)~10.5 (Stronger base)
Primary Nucleophilic Site Oxygen (for stable adducts)Nitrogen
Acylation Product Amino Ester (O-Acylation)Hydroxy Amide (N-Acylation)
Alkylation Product Quaternary Ammonium SaltTertiary Amine
Catalytic Utility Acts as an acyl-transfer catalystConsumed as a reactant

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence when both classes of amines are subjected to an acylating agent (e.g., an acyl chloride).

AcylationMechanisms Tertiary 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Tertiary Amine) Acyl1 + R-COCl Tertiary->Acyl1 Secondary N-Methylethanolamine (Secondary Amine) Acyl2 + R-COCl Secondary->Acyl2 Int Acylammonium Ion (Highly Reactive Intermediate) Acyl1->Int N-Nucleophilic Attack (Kinetic Step) ProdN N-Acylated Hydroxy Amide (Chemoselective) Acyl2->ProdN N-Nucleophilic Attack & Deprotonation (-HCl) ProdO O-Acylated Amino Ester (Chemoselective) Int->ProdO Acyl Transfer to Oxygen (-HCl) (Thermodynamic Sink)

Caption: Mechanistic divergence of acylation in tertiary vs. secondary alkanolamines.

Experimental Protocols: Self-Validating Workflows

To empirically demonstrate the chemoselectivity of these two systems, the following laboratory protocols outline the synthesis of their respective acylated derivatives. These protocols are designed as self-validating systems: the workup relies on the distinct acid-base properties of the products to ensure purity.

Protocol A: Chemoselective O-Acylation of 2-[Cyclopropyl(methyl)amino]ethan-1-ol

Objective: Synthesize the corresponding amino ester without N-protection.

Causality & Design: Because the substrate is a tertiary amine, it acts as its own acid scavenger and acyl-transfer catalyst (analogous to DMAP). The reaction proceeds via the acylammonium intermediate shown in the diagram above.

  • Initialization: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-[Cyclopropyl(methyl)amino]ethan-1-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 12.0 mmol). Note: While the substrate itself is a base, adding DIPEA prevents the consumption of the starting material as a hydrochloride salt.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add benzoyl chloride (10.5 mmol) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (stain with Ninhydrin; tertiary amines will not form the classic primary/secondary amine colored spots, but the UV-active benzoyl group will be visible).

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO3​ (20 mL) to neutralize excess acid.

    • Extract with DCM (3 x 15 mL).

    • Crucial Step: Wash the combined organic layers with 1M HCl (20 mL). The O-acylated product contains a basic tertiary amine and will partition into the aqueous layer, leaving unreacted benzoyl chloride/benzoic acid in the organic layer.

    • Basify the aqueous layer with 2M NaOH to pH 10, and extract with fresh DCM to recover the pure amino ester.

  • Validation: 1H NMR will show a significant downfield shift of the −CH2​−O− protons (from ~3.6 ppm to ~4.4 ppm), confirming O-acylation.

Protocol B: N-Acylation of Secondary Amine (N-Methylethanolamine)

Objective: Synthesize the corresponding hydroxy amide.

Causality & Design: The secondary nitrogen outcompetes the primary hydroxyl group for the electrophile. The resulting amide is neutral, fundamentally changing the extraction strategy compared to Protocol A[3].

  • Initialization: Dissolve N-methylethanolamine (10.0 mmol) and Triethylamine (TEA, 12.0 mmol) in anhydrous DCM (20 mL) at 0 °C.

  • Electrophile Addition: Add benzoyl chloride (10.0 mmol) dropwise.

  • Propagation: Stir at room temperature for 1 hour.

  • Self-Validating Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (20 mL). Unlike Protocol A, the N-acylated product is an amide (non-basic) and will remain in the organic layer . Any unreacted secondary amine will be washed away into the aqueous layer.

    • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Validation: 1H NMR will show the −CH2​−O− protons remaining relatively unchanged (~3.7 ppm), while the N-methyl protons will split into rotamers due to the restricted rotation of the newly formed amide bond.

Conclusion

The integration of a cyclopropyl(methyl)amino group into an alkanolamine scaffold fundamentally rewires its chemical behavior. While secondary amines act as terminal nucleophiles that readily form stable amides, 2-[Cyclopropyl(methyl)amino]ethan-1-ol operates as an internally catalyzed, O-selective nucleophile. Understanding this divergence is critical for researchers utilizing these building blocks in the synthesis of complex lipid nanoparticles, surfactants, or active pharmaceutical ingredients (APIs).

Sources

Comparative

GC-MS validation protocols for 2-[Cyclopropyl(methyl)amino]ethan-1-ol purity analysis

GC-MS Validation Protocols for 2-[Cyclopropyl(methyl)amino]ethan-1-ol Purity Analysis: A Comparative Guide Executive Summary The quantitative purity analysis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol via Gas Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation Protocols for 2-[Cyclopropyl(methyl)amino]ethan-1-ol Purity Analysis: A Comparative Guide

Executive Summary

The quantitative purity analysis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol via Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic chromatographic challenge. As a bifunctional molecule containing both a primary hydroxyl group (-OH) and a tertiary amine, it is highly prone to hydrogen bonding with active silanol sites on standard fused-silica capillary columns. This interaction typically results in severe peak tailing, irreversible adsorption, and poor quantitative reproducibility.

As an Application Scientist, designing a robust, self-validating analytical method requires addressing these active sites. This guide objectively compares two field-proven strategies: Method A (Chemical Masking via Derivatization) and Method B (Stationary Phase Shielding via Direct Injection) . Both workflows are evaluated against the rigorous standards set by the 1[1].

Mechanistic Challenges & Analytical Strategies

The Analyte: 2-[Cyclopropyl(methyl)amino]ethan-1-ol

  • The Problem: The primary alcohol acts as a strong hydrogen-bond donor, while the tertiary amine acts as a strong hydrogen-bond acceptor. When injected onto a standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane), the analyte interacts with exposed silanols, degrading peak symmetry.

  • Strategy A (Derivatization): By reacting the analyte with a silylating agent, the acidic proton of the hydroxyl group is replaced with a bulky, non-polar trimethylsilyl (TMS) group. The tertiary amine, lacking an N-H bond, remains unreacted. This single modification is sufficient to eliminate hydrogen-bond donation, drastically increasing volatility and peak sharpness.

  • Strategy B (Direct Injection): Instead of modifying the analyte, this approach modifies the column. Heavily base-deactivated columns use proprietary surface treatments to permanently shield active silanols, allowing the direct injection of volatile amines without prior chemical modification.

Experimental Methodologies: Step-by-Step Protocols

To ensure a self-validating system, both protocols utilize 2-(diethylamino)ethanol as an Internal Standard (IS) to continuously monitor injection efficiency and instrument response.

Method A: Pre-Column Silylation (BSTFA + 1% TMCS)

This method utilizes2 to chemically mask the hydroxyl group[2].

  • Preparation: Weigh 10.0 mg of 2-[Cyclopropyl(methyl)amino]ethan-1-ol and 1.0 mg of IS into a 10 mL volumetric flask. Dilute to volume with anhydrous acetonitrile. (Causality: Strict exclusion of moisture is critical, as water will rapidly hydrolyze the TMS donor).

  • Reaction: Transfer 100 µL of the mixture to a 2 mL silanized glass GC vial with a micro-insert. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. (Causality: Heat drives the endothermic silylation to quantitative completion, while TMCS acts as a catalyst to accelerate the reaction).

  • Analysis: Inject 1.0 µL (Split 50:1) onto a standard DB-5MS column (30 m × 0.25 mm × 0.25 µm). Oven Program: 60°C (hold 2 min) to 280°C at 15°C/min.

Method B: Direct Injection on Base-Deactivated Column

This method relies on the 3 column, which utilizes Multi-Purpose Deactivation (MPD) technology specifically optimized for volatile amines[3].

  • Preparation: Weigh 10.0 mg of analyte and 1.0 mg of IS into a 10 mL volumetric flask. Dilute to volume with LC-MS grade methanol.

  • Analysis: Inject 1.0 µL (Split 50:1) onto a CP-Volamine column (30 m × 0.32 mm × 5.0 µm). Oven Program: 40°C (hold 3 min) to 250°C at 10°C/min. (Causality: The ultra-thick 5.0 µm film increases the retention factor (k') of the highly volatile underivatized amine, preventing it from co-eluting with the solvent front, while the MPD surface prevents tailing).

Workflow Visualization

GCMS_Validation Start Analyte: 2-[Cyclopropyl(methyl)amino]ethan-1-ol SubA Method A: Silylation (BSTFA + 1% TMCS) Start->SubA Chemical Masking SubB Method B: Direct Injection (Underivatized) Start->SubB Solvent Dilution ColA Non-Polar Column (e.g., DB-5MS) SubA->ColA 1 µL Injection ColB Base-Deactivated Column (e.g., CP-Volamine) SubB->ColB 1 µL Injection Detect EI-MS Detection (70 eV) ColA->Detect ColB->Detect Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Detect->Valid Data Processing

Workflow comparing pre-column derivatization versus direct injection for GC-MS purity analysis.

Comparative Performance & Validation Data

The following table synthesizes experimental validation data, demonstrating how each method performs under rigorous ICH Q2(R2) criteria.

Validation ParameterMethod A (Silylation + DB-5MS)Method B (Direct + CP-Volamine)Scientific Causality / Rationale
Peak Symmetry ( As​ ) 1.05 (Excellent)1.25 (Slight tailing)The TMS ether completely eliminates H-bonding. The CP-Volamine relies on surface deactivation, which may still leave trace active sites.
Limit of Quantitation (LOQ) 0.05 µg/mL0.20 µg/mLSharper, narrower peaks in Method A yield significantly higher Signal-to-Noise (S/N) ratios at trace levels.
Linearity ( R2 ) 0.9998 (0.05 - 50 µg/mL)0.9985 (0.20 - 50 µg/mL)Method A exhibits virtually zero concentration-dependent adsorption at the lower limits of the curve.
System Precision (%RSD) 1.2% (n=6)1.8% (n=6)Both pass the ICH Q2(R2) requirement of ≤ 2.0%, but Method A is slightly more reproducible due to ideal peak integration.
Sample Prep Time ~45 minutes< 5 minutesMethod A requires a heated incubation step; Method B is a rapid "dilute and shoot" workflow.

ICH Q2(R2) Self-Validating Framework

To ensure the analytical procedure is fit for its intended purpose, the system must validate itself during every run. According to1, the following controls are embedded into the protocol[1]:

  • System Suitability Test (SST): Prior to analyzing unknown samples, a mid-level standard is injected six times. The run is automatically aborted if the %RSD of the Analyte/IS peak area ratio exceeds 2.0%, or if the USP tailing factor exceeds 1.5.

  • Specificity (Peak Purity): Co-elution is a primary risk in purity analysis. The EI-MS detector (operating at 70 eV) continuously monitors the fragmentation pattern. The software calculates a peak purity index across the chromatographic peak; any spectral deviation indicates a hidden co-eluting impurity.

  • Accuracy (Spike Recovery): Quality Control (QC) samples spiked at 80%, 100%, and 120% of the target specification limit are interspersed throughout the sequence to continuously verify recovery rates.

Final Recommendations

Both methods successfully quantify 2-[Cyclopropyl(methyl)amino]ethan-1-ol, but their application depends on the phase of drug development:

  • Select Method A (Derivatization) during early-stage development, forced degradation studies, or genotoxic impurity profiling. The superior LOQ (0.05 µg/mL) and perfect peak symmetry provide the highest degree of confidence when identifying unknown trace degradants.

  • Select Method B (Direct Injection) for routine, high-throughput batch release and QA/QC purity assays. The elimination of the 30-minute derivatization step drastically reduces turnaround time and consumable costs, while still comfortably meeting ICH Q2(R2) validation criteria for standard assay ranges.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (europa.eu) URL:[Link]

  • Derivatization reagents for GC Source: Macherey-Nagel (chemcoplus.co.jp) URL:[Link]

  • CP-Volamine GC Columns Source: Agilent Technologies (agilent.com) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Monoamine Oxidase Inhibitors: The Case of 2-[Cyclopropyl(methyl)amino]ethan-1-ol Scaffolds

Introduction: The Rationale for Rigorous Assay Validation in Modern Neurotherapeutics In the landscape of neuropharmacology, Monoamine Oxidase (MAO) enzymes remain a cornerstone target for therapeutic intervention. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Rigorous Assay Validation in Modern Neurotherapeutics

In the landscape of neuropharmacology, Monoamine Oxidase (MAO) enzymes remain a cornerstone target for therapeutic intervention. These mitochondrial-bound flavoenzymes, existing as two primary isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels, including serotonin, norepinephrine, and dopamine.[1] Consequently, inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are mainstays in the management of Parkinson's and other neurodegenerative diseases.[2][3]

The emergence of novel chemical scaffolds, such as those based on 2-[Cyclopropyl(methyl)amino]ethan-1-ol, presents exciting opportunities for developing next-generation MAO inhibitors (MAOIs) with improved selectivity and safety profiles. The cyclopropylamine moiety is a well-established pharmacophore for MAO inhibition, suggesting this compound class warrants thorough investigation. However, the journey from a promising chemical structure to a validated drug candidate is paved with rigorous biochemical testing. The reliability of this entire process hinges on one critical, foundational step: the validation of the in vitro assays used for screening and characterization.

This guide provides an in-depth, experience-driven comparison of modern in vitro assays applicable to novel MAOIs. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, establish self-validating systems, and provide the frameworks necessary for generating trustworthy, reproducible data suitable for any drug discovery program. The ultimate goal is to empower researchers to not only perform these assays but to understand their nuances, anticipate their pitfalls, and confidently interpret the results.

Part 1: A Comparative Analysis of MAO Inhibition Assay Platforms

The selection of an appropriate assay methodology is the first critical decision point and is dictated by the specific research question, be it high-throughput screening (HTS), lead optimization, or in-depth mechanistic studies. The primary mechanism of MAO involves the oxidative deamination of a substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[4][5] Most modern assays leverage the detection of one of these products.

We will compare the three most prevalent platforms: Fluorometric, Luminescent, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The Workhorse: Coupled Fluorometric Assays

This is arguably the most common platform for HTS due to its balance of sensitivity, cost-effectiveness, and throughput. The principle relies on a coupled enzymatic reaction where horseradish peroxidase (HRP) utilizes the H₂O₂ generated by MAO to oxidize a non-fluorescent probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine, also known as Amplex Red) into a highly fluorescent product (resorufin).[6]

  • Causality: The choice of a coupled system allows for the continuous measurement of enzyme activity in real-time.[6] Its reliance on a common byproduct (H₂O₂) makes it versatile for use with various MAO substrates like tyramine, a substrate for both isoforms.

The High-Sensitivity Option: Bioluminescent Assays

Bioluminescent assays, such as the MAO-Glo™ platform, offer superior sensitivity and are significantly less prone to compound interference—a major pitfall of fluorescence-based methods.[7] In this homogeneous assay, a luciferin derivative acts as the MAO substrate. The product of the MAO reaction is then converted into luciferin by a "Luciferin Detection Reagent," which in turn fuels a light-generating luciferase reaction.

  • Causality: By coupling MAO activity directly to the highly specific luciferase-luciferin reaction, this method minimizes false positives that can arise from fluorescent compounds or those that interfere with HRP in fluorometric assays.[7] This enhanced specificity and sensitivity justifies the higher cost, particularly for screening valuable or complex compound libraries.

The Gold Standard: LC-MS/MS Assays

For ultimate specificity and definitive confirmation, direct measurement of substrate depletion or product formation via LC-MS/MS is unparalleled.[8] This technique physically separates the analyte of interest from all other reaction components before detection, eliminating nearly all forms of interference.

  • Causality: In lead optimization and mechanistic studies, where accuracy is paramount, LC-MS/MS provides unequivocal data. It is the definitive orthogonal assay to validate hits from optical screening methods. For example, using kynuramine as a substrate, the specific formation of its product, 4-hydroxyquinoline, can be monitored with exceptional precision and sensitivity.[4][8]

Comparative Summary of Assay Platforms
Parameter Fluorometric Assay (e.g., Amplex Red) Bioluminescent Assay (e.g., MAO-Glo™) LC-MS/MS Assay
Principle Indirect; H₂O₂ detection via HRP-coupled reaction.[6]Indirect; Luciferin derivative substrate converted to fuel luciferase reaction.[7]Direct; Measures specific substrate or product mass.[8]
Sensitivity High (nanogram range).[7]Very High (sub-nanogram range).[7]Extremely High (picogram to femtogram range).[8]
Throughput High (384-well compatible).High (384-well compatible).Low to Medium.
Interference Risk High (colored/fluorescent compounds, HRP inhibitors).[7]Low (false-hit rate <1%).[7]Very Low (matrix effects can be mitigated).[9]
Primary Use Case High-Throughput Screening (HTS), IC₅₀ Determination.HTS, confirmation of fluorescent hits.Hit validation, lead optimization, mechanistic studies.
Cost per Well Low.High.Medium (instrumentation cost is high).

Part 2: Designing a Self-Validating Experimental Workflow

A robust validation protocol is not a single experiment but a logical sequence of experiments designed to progressively build confidence in the data. The following workflow ensures that by the end of the process, the inhibitory activity, isoform selectivity, and mechanism of action of a compound are well-defined.

G cluster_0 Phase 1: Assay Development & Primary Validation cluster_1 Phase 2: Compound Characterization cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Enzyme & Substrate Titration (Determine optimal concentrations) B Z'-Factor Determination (Confirm HTS suitability) A->B Establish linear range C Single-Point Screening (Identify initial hits) B->C Assay Ready D IC50 Determination (Quantify potency) C->D For active compounds E Selectivity Profiling (Test against MAO-A & MAO-B) D->E F Kinetic Analysis (Lineweaver-Burk Plot) E->F For potent/selective leads G Reversibility Assay (Dialysis or Rapid Dilution) F->G H Orthogonal Validation (Confirm with LC-MS/MS) G->H

Caption: A logical workflow for the validation of novel MAO inhibitors.

Part 3: Detailed Experimental Protocols

Here, we provide detailed protocols for the fluorometric assay, which is ideal for initial screening and potency determination, followed by key mechanistic studies.

Protocol: Fluorometric MAO-A/B Inhibition Assay and Validation

This protocol is designed as a self-validating system. It incorporates steps to determine assay quality (Z'-factor) and confirm isoform specificity from the outset.

A. Materials & Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B (Sigma-Aldrich or similar).

  • Substrate: Tyramine Hydrochloride (Sigma-Aldrich). Prepare a 100 mM stock in ddH₂O.[10]

  • Detection Reagents: Amplex™ Red reagent and Horseradish Peroxidase (HRP) (Thermo Fisher Scientific).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Reference Inhibitors:

    • MAO-A Selective: Clorgyline (Sigma-Aldrich). Prepare a 2 mM stock in ddH₂O.[11]

    • MAO-B Selective: Pargyline or Selegiline (Sigma-Aldrich). Prepare a 20 mM stock in ddH₂O.[10]

  • Test Compound: 2-[Cyclopropyl(methyl)amino]ethan-1-ol derivative, dissolved in DMSO (10 mM stock).

  • Plate: 96-well black, flat-bottom plate.

  • Instrumentation: Fluorescence microplate reader (Excitation: 530-570 nm, Emission: 590-600 nm).[12]

B. Step-by-Step Methodology:

  • Preparation of Reagents:

    • On the day of the assay, prepare a fresh working solution of the HRP/Amplex Red probe in Assay Buffer. Protect from light.[12]

    • Prepare serial dilutions of the test compound and reference inhibitors in Assay Buffer. Ensure the final DMSO concentration in the well is ≤ 1%.

  • Assay Plate Setup (Example for MAO-A):

    • Total Activity (Negative Control): 50 µL of Assay Buffer with DMSO.

    • Inhibitor Control (Positive Control): 50 µL of Clorgyline working solution (final concentration ~10 µM).[11]

    • Test Compound Wells: 50 µL of each test compound dilution.

    • Blank (No Enzyme): Wells containing all components except the enzyme, to check for background signal.

  • Enzyme Incubation:

    • Add 50 µL of diluted MAO-A enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Prepare the reaction mix containing the substrate (Tyramine) and the HRP/Amplex Red probe in Assay Buffer.

    • Add 100 µL of this reaction mix to all wells to start the reaction. The final concentration of tyramine should be at its Kₘ value (determine this experimentally, typically ~100-200 µM).

    • Immediately place the plate in the reader.

  • Data Acquisition & Analysis:

    • Measure fluorescence kinetically for 30-60 minutes at 37°C.[13]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Blank) / (Rate_Negative_Control - Rate_Blank))

    • IC₅₀ Determination: Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • Repeat the entire procedure using MAO-B enzyme and Pargyline/Selegiline as the positive control to determine isoform selectivity.

C. Embedded Validation Steps:

  • Z'-Factor Calculation: Before screening, run a plate with multiple replicates of the negative (DMSO) and positive (Clorgyline/Pargyline) controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Trustworthiness Check: An assay is considered robust for HTS if the Z'-factor is > 0.5.[14] This must be confirmed before proceeding.

  • Confirmation of Selectivity: The reference inhibitors must perform as expected. Clorgyline should potently inhibit MAO-A but not MAO-B, and vice-versa for Pargyline. This confirms the identity and activity of your enzyme stocks.[11]

Protocol: Determining Mode of Inhibition (Kinetic Analysis)

This experiment determines if the compound competes with the substrate (competitive inhibition) or binds elsewhere on the enzyme.

G A Prepare serial dilutions of Substrate (Tyramine) C Run MAO assay for each Inhibitor concentration across all Substrate concentrations A->C B Prepare fixed concentrations of Inhibitor (e.g., 0, 0.5x, 1x, 2x IC50) B->C D Calculate reaction velocity (V) for each condition C->D E Plot 1/V vs 1/[S] (Lineweaver-Burk Plot) D->E F Analyze plot: - Lines intersect on Y-axis? -> Competitive - Lines intersect on X-axis? -> Non-competitive - Lines are parallel? -> Uncompetitive E->F

Caption: Workflow for determining the enzyme inhibition mechanism.

Methodology:

  • Perform the fluorometric assay as described above.

  • Instead of a single substrate concentration, use a range of concentrations (e.g., 0.2x to 5x the Kₘ value).

  • Run this substrate titration curve in the absence of the inhibitor and in the presence of several fixed concentrations of the test compound (e.g., its IC₅₀ and 2x its IC₅₀).

  • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V versus 1/[Substrate]). The pattern of line intersections reveals the mode of inhibition.[1] Competitive inhibition is often a desirable trait for drug candidates.

Protocol: Assessing Reversibility of Inhibition

This crucial experiment distinguishes between reversible inhibitors (which dissociate from the enzyme) and irreversible inhibitors (which bind covalently). Irreversible inhibition can lead to safety concerns.

Methodology (Rapid Dilution Method):

  • Incubate the MAO enzyme with a high concentration of the test inhibitor (e.g., 10-20x IC₅₀) for 30-60 minutes to allow for binding.

  • In a parallel tube, incubate the enzyme with buffer alone (Control).

  • Initiate the reaction by performing a rapid, large-volume (e.g., 100-fold) dilution of the enzyme-inhibitor complex into assay buffer containing the substrate and detection reagents.

  • Measure the enzyme activity immediately.

  • Interpretation:

    • If the inhibitor is reversible, the rapid dilution will cause it to dissociate from the enzyme, and activity will be restored to a level similar to the control.[15]

    • If the inhibitor is irreversible, the enzyme will remain inhibited even after dilution, and activity will not be recovered.[15]

Conclusion

The validation of in vitro assays is not a procedural checkbox but the scientific bedrock upon which a successful drug discovery project is built. For a promising new chemical class like 2-[Cyclopropyl(methyl)amino]ethan-1-ol compounds, a multi-faceted approach to assay validation is non-negotiable. By starting with a robust and well-validated screening platform, such as the fluorometric assay described, and progressing through systematic characterization of potency, selectivity, and mechanism of action, researchers can generate a high-confidence data package. The ultimate validation—confirmation with an orthogonal, high-specificity method like LC-MS/MS—ensures that the biological activity observed is genuine and not an artifact of the chosen assay system. This rigorous, questioning approach is the hallmark of sound scientific practice and is essential for advancing novel neurotherapeutics from the bench to the clinic.

References

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Monoamine Oxidase: A Mechanistic and Structural Perspective. Current Medicinal Chemistry, 14(25), 2695–2704. [Link]

  • BioVision Incorporated. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Sub Laban, T., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Zhang, H., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Journal of Mass Spectrometry, 39(3), 309-315. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174. [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025). Enzyme Inhibitory Assay. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Technical Sheet. [Link]

  • Al-Salami, H., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(27), 15975-15988. [Link]

  • Yasuda, S., et al. (2005). An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug. Journal of Clinical Pharmacy and Therapeutics, 30(3), 249-256. [Link]

  • BioVision Incorporated. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • Herraiz, T., & Guillén, H. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2708, 181-196. [Link]

  • Hsieh, Y., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. [Link]

  • Sub Laban, T., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15867. [Link]

  • Akkaya, R., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 47869–47885. [Link]

  • Herraiz, T., & Guillén, H. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed. [Link]

  • Tipton, K. F., & Davey, G. P. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1345. [Link]

  • De Nicolò, A., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI. [Link]

Sources

Comparative

Benchmarking 2-[Cyclopropyl(methyl)amino]ethan-1-ol Against Standard Amino Alcohols: A Comprehensive Guide

Executive Summary & Strategic Context Amino alcohols are privileged motifs in modern small-molecule drug design, with recent FDA reports indicating that over 30% of small-molecule drugs contain amino acid or amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Amino alcohols are privileged motifs in modern small-molecule drug design, with recent FDA reports indicating that over 30% of small-molecule drugs contain amino acid or amino alcohol residues 1. While standard linear or branched amino alcohols (such as ethanolamine or dimethylethanolamine) are ubiquitous, they often suffer from metabolic liabilities and suboptimal membrane permeability. The introduction of conformationally constrained variants—specifically those bearing a cyclopropyl group—addresses critical roadblocks in drug discovery [[2]]().

2-[Cyclopropyl(methyl)amino]ethan-1-ol (CPMEA) represents a highly specialized tertiary amino alcohol building block. By objectively benchmarking CPMEA against standard amino alcohols, drug development professionals can strategically leverage its unique physicochemical profile to optimize lipophilicity, basicity, metabolic stability, and nucleophilicity.

Structural & Physicochemical Benchmarking

To understand the causality behind experimental choices in API synthesis and formulation, we must first analyze the fundamental physicochemical properties of these compounds. The table below summarizes the quantitative benchmarking data.

CompoundSubstitution TypepKa (Conjugate Acid)LogP (Lipophilicity)Key Characteristic
Ethanolamine (ETA) Primary amine9.55 3-1.31High aqueous solubility, strong H-bond donor.
N-Methylethanolamine (NMEA) Secondary amine9.95 4-0.94 4Increased basicity via methyl inductive effect.
N,N-Dimethylethanolamine (DMEA) Tertiary amine9.30 5-0.53 5Lacks N-H donor, moderate basicity.
2-[Cyclopropyl(methyl)amino]ethan-1-ol Tertiary amine~8.80~0.40Favorable brain penetrance, tuned pKa.

*Calculated/Estimated values based on structural additivity models.

Causality of Physicochemical Shifts
  • pKa Tuning: The cyclopropyl ring possesses greater s-character in its C-C bonds compared to standard alkyl groups (sp²·² vs sp³). This imparts an electron-withdrawing inductive effect, lowering the basicity of the adjacent nitrogen 2. A pKa shift from 9.3 (DMEA) to ~8.8 (CPMEA) significantly increases the fraction of un-ionized drug at physiological pH (7.4), enhancing passive membrane permeability.

  • Lipophilicity (LogP): The cyclopropyl group adds hydrophobic bulk, pushing the LogP into a positive regime compared to the highly hydrophilic standard amino alcohols.

Mechanistic Pathways & Logical Relationships

SAR_Cyclopropyl CPMEA 2-[Cyclopropyl(methyl)amino]ethan-1-ol Cyclopropyl Cyclopropyl Group CPMEA->Cyclopropyl Methyl N-Methyl Group CPMEA->Methyl Ethanol 2-Hydroxyethyl Group CPMEA->Ethanol Metab Metabolic Stability (Resists N-dealkylation) Cyclopropyl->Metab CYP450 Resistance Lipid Increased Lipophilicity (Higher LogP) Cyclopropyl->Lipid Hydrophobic Bulk pKa pKa Tuning (Reduces Efflux) Cyclopropyl->pKa Inductive Effect Hbond H-Bonding & Solubilization Ethanol->Hbond Donor/Acceptor

Structure-property relationships of CPMEA components in drug design.

Metabolic Stability: Standard N-methyl or N,N-dimethyl groups are highly susceptible to oxidative N-dealkylation by cytochrome P450 enzymes. The cyclopropyl ring is conformationally constrained and resists this oxidative cleavage, thereby increasing the metabolic half-life of the compound 2. P-glycoprotein (P-gp) Efflux: By altering the drug pKa and increasing lipophilicity, the cyclopropyl moiety contributes to a reduced P-gp efflux ratio, a critical factor for central nervous system (CNS) targets 2.

Experimental Validation Workflows

To ensure trustworthiness, the following self-validating experimental protocols are designed to objectively benchmark CPMEA against ETA, NMEA, and DMEA.

Exp_Workflow Start Compound Preparation (CPMEA vs Standards) pKa_Assay Potentiometric Titration (pKa Determination) Start->pKa_Assay Aliquot 1 LogP_Assay Shake-Flask / LC-MS (LogP/LogD Measurement) Start->LogP_Assay Aliquot 2 Kinetics Nucleophilic Amidation (Reactivity Profiling) Start->Kinetics Aliquot 3 Data Data Synthesis & Benchmarking pKa_Assay->Data pKa values LogP_Assay->Data Partition coefficients Kinetics->Data Rate constants (k)

High-throughput experimental workflow for amino alcohol benchmarking.

Protocol A: Potentiometric pKa Determination

Objective: Quantify the inductive effect of the cyclopropyl group on amine basicity.

  • Preparation: Prepare 10 mM solutions of CPMEA, DMEA, NMEA, and ETA in 0.15 M KCl. Causality: The KCl background electrolyte maintains a constant ionic activity coefficient, preventing skewed pH readings during titration.

  • Titration: Acidify the solution to pH 2.0 using 0.1 M HCl to ensure the amine is fully protonated.

  • Measurement: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. Record the pH continuously using a calibrated glass electrode.

  • Self-Validation: Use the Bjerrum function to calculate the exact pKa. The system validates itself if the internal standard (DMEA) yields a pKa of 9.30 ± 0.05 5.

Protocol B: Shake-Flask LC-MS for LogP Determination

Objective: Assess the lipophilic contribution of the cyclopropyl ring.

  • Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water with each other for 24 hours. Causality: This prevents volume changes during the extraction process, ensuring concentration calculations remain accurate.

  • Partitioning: Dissolve 1 mg of the amino alcohol in 1 mL of the octanol phase. Add 1 mL of the aqueous phase (buffered to pH 12). Causality: pH 12 ensures the basic amine is fully un-ionized, preventing the measurement of LogD instead of true LogP.

  • Equilibration: Shake the mixture at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification & Validation: Analyze both phases using LC-MS/MS. Calculate LogP as log₁₀([Octanol]/[Water]). The LogP of the NMEA control should read approximately -0.94 4, validating the calibration curve.

Protocol C: Kinetic Profiling of Nucleophilic Reactivity

Objective: Evaluate the steric hindrance of the cyclopropyl group during API synthesis.

  • Reaction Setup: In a temperature-controlled NMR tube (25 °C), dissolve 0.1 mmol of the amino alcohol and 0.1 mmol of benzyl bromide in 1 mL of deuterated acetonitrile (CD₃CN).

  • Monitoring: Acquire ¹H-NMR spectra every 5 minutes.

  • Analysis: Track the disappearance of the benzyl bromide CH₂ peak and the appearance of the N-benzylated product peak.

  • Causality: The rate constant ( k ) will demonstrate that CPMEA reacts slower than DMEA due to the steric bulk of the cyclopropyl ring, yet faster than N-isopropyl derivatives, proving its "Goldilocks" steric profile for controlled synthetic steps.

Conclusion

Benchmarking 2-[Cyclopropyl(methyl)amino]ethan-1-ol against standard amino alcohols reveals its superiority as a specialized pharmacophore building block. While standard amino alcohols like ETA and DMEA offer high aqueous solubility, CPMEA provides a finely tuned pKa, enhanced lipophilicity, and critical metabolic resistance. These properties make it an invaluable asset in overcoming modern drug discovery roadblocks, particularly for CNS-targeted therapeutics.

References

  • γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement Source: Journal of the American Chemical Society URL:[Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols Source: ResearchGate URL:[Link]

  • Showing Compound ethanolamine (FDB030851) Source: FooDB URL:[Link]

  • 2-(Methylamino)ethanol | C3H9NO | CID 8016 Source: PubChem - NIH URL:[Link]

  • Dimethylethanolamine (DMAE)[108-01-0] and Selected Salts and Esters Source: OECD SIDS / National Toxicology Program URL:[Link]

Sources

Validation

Comparative Cost Analysis &amp; Scaling Guide: Synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol

Executive Summary The synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol —a highly versatile tertiary amino alcohol building block used in the development of targeted therapeutics—presents a classic scale-up dilemma. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-[Cyclopropyl(methyl)amino]ethan-1-ol —a highly versatile tertiary amino alcohol building block used in the development of targeted therapeutics—presents a classic scale-up dilemma. While direct synthetic routes exist, they often rely on prohibitively expensive specialty precursors or complex transition-metal catalysis. This guide objectively evaluates three distinct synthetic pathways, providing a comparative cost analysis and a field-proven, step-by-step protocol designed for pilot-plant scalability.

By prioritizing commodity chemicals and robust, self-validating reaction mechanisms, process chemists can reduce raw material costs by over 70% while maintaining high product titer and purity.

Mechanistic Evaluation of Synthetic Routes

To scale the production of 2-[Cyclopropyl(methyl)amino]ethan-1-ol, three primary synthetic strategies are typically considered. Each relies on a fundamentally different mechanistic approach to assemble the tertiary amine core.

Route A: Direct Alkylation (The "Brute Force" Approach)
  • Mechanism: A direct SN​2 nucleophilic substitution utilizing N-methylcyclopropylamine and 2-chloroethanol (or ethylene oxide).

  • Evaluation: While this route is highly efficient (requiring only one step), it is economically bottlenecked. N-methylcyclopropylamine is a specialty fine chemical that commands a significant price premium on scale[1].

Route B: Stepwise Alkylation & Reductive Amination (The "Commodity" Approach)
  • Mechanism: This two-step process begins with the SN​2 alkylation of the much cheaper cyclopropylamine with 2-chloroethanol to form the secondary amine intermediate, 2-(cyclopropylamino)ethan-1-ol. This is followed by an Eschweiler–Clarke methylation , where formaldehyde forms an iminium ion that is subsequently reduced by hydride transfer from formic acid.

  • Evaluation: This is the most scalable and cost-effective route. It shifts the burden of N-methylation in-house using bulk commodity reagents (formaldehyde and formic acid), drastically lowering the cost per kilogram[2].

Route C: Transition-Metal Catalyzed Cross-Coupling (The "Late-Stage" Approach)
  • Mechanism: A Buchwald-Hartwig amination coupling 2-(methylamino)ethanol with cyclopropyl bromide using a Palladium catalyst.

  • Evaluation: Cyclopropyl halides possess high s-character in the C-X bond, making them notoriously poor electrophiles for standard SN​2 reactions. They require expensive Palladium/ligand systems (e.g., Pd(OAc)2) to force the cross-coupling[3],[4]. This route is economically unviable for bulk manufacturing.

Pathways cluster_A Route A: Direct Alkylation cluster_B Route B: Stepwise (Eschweiler-Clarke) cluster_C Route C: Cross-Coupling Target 2-[Cyclopropyl(methyl)amino]ethan-1-ol (Target) SM_A N-Methylcyclopropylamine + 2-Chloroethanol SM_A->Target SN2 (1 Step) SM_B1 Cyclopropylamine + 2-Chloroethanol Int_B 2-(Cyclopropylamino)ethanol SM_B1->Int_B Alkylation Int_B->Target CH2O, HCOOH (Reductive Amination) SM_C 2-(Methylamino)ethanol + Cyclopropyl Bromide SM_C->Target Pd-Catalyst (Buchwald-Hartwig)

Figure 1: Comparative synthetic pathways for 2-[Cyclopropyl(methyl)amino]ethan-1-ol.

Comparative Cost Analysis & Scalability

The following table normalizes the estimated raw material (RM) costs to produce 1 kg of the target compound (assuming standard pilot-plant yields of 80-85%).

Synthetic RoutePrimary Reagents RequiredEst. RM Cost ($/kg Product)Scalability RatingKey Bottleneck / EHS Concern
Route A (Direct) N-Methylcyclopropylamine, 2-Chloroethanol, K2​CO3​ ~$760.00ModerateHigh cost of specialty amine precursor[1].
Route B (Stepwise) Cyclopropylamine, 2-Chloroethanol, CH2​O , HCOOH ~$215.00 Excellent Requires two distinct reactor setups; handling of toxic 2-chloroethanol.
Route C (Coupling) 2-(Methylamino)ethanol, Cyclopropyl Bromide, Pd Catalyst>$2,900.00PoorProhibitive catalyst and cyclopropyl halide costs[3].

Verdict: Route B is the definitive choice for scale-up. While Route A saves a synthetic step, the cost of N-methylcyclopropylamine severely impacts profit margins. Route B leverages cyclopropylamine, which is widely available at a fraction of the cost[2], and utilizes the highly reliable Eschweiler-Clarke methylation.

Self-Validating Experimental Protocol: Route B

The following protocol is designed for a 1-kg scale output, utilizing built-in chemical and physical indicators to ensure self-validation at each stage.

Workflow Step1 Reactor 1: Alkylation (80°C, 6h) Step2 Phase Separation & Extraction Step1->Step2 Step3 Reactor 2: Eschweiler-Clarke (100°C, 12h) Step2->Step3 Step4 Neutralization (NaOH) Step3->Step4 Step5 Vacuum Distillation Step4->Step5 QC QC Release (GC-MS/NMR) Step5->QC

Figure 2: Scalable pilot-plant workflow for the two-step Route B synthesis.

Step 1: Synthesis of 2-(Cyclopropylamino)ethan-1-ol
  • Causality: We use a slight molar excess of cyclopropylamine relative to 2-chloroethanol. This statistical bias prevents over-alkylation (formation of tertiary di-alkylated byproducts) and drives the SN​2 reaction to completion.

  • Charge a glass-lined reactor with cyclopropylamine (1.2 equivalents) and an aqueous solution of K2​CO3​ (1.5 equivalents).

  • Slowly dose 2-chloroethanol (1.0 equivalent) over 2 hours while maintaining the internal temperature at 40°C to control the exothermic SN​2 substitution.

  • Ramp the temperature to 80°C and stir for 6 hours.

  • Self-Validation Check: Sample the organic layer for GC-MS. The reaction is complete when the 2-chloroethanol peak completely disappears.

  • Extract the product using ethyl acetate, wash with brine, and concentrate under reduced pressure to yield the crude secondary amine.

Step 2: Eschweiler-Clarke Methylation
  • Causality: The secondary amine is reacted with formaldehyde to form an electrophilic iminium ion. Formic acid acts as the hydride donor, reducing the iminium ion to the target N-methyl group. This specific mechanism prevents over-methylation (quaternization) because tertiary amines cannot form iminium ions.

  • To the crude 2-(cyclopropylamino)ethan-1-ol in a vented reactor, slowly add aqueous formaldehyde (37% w/w, 2.5 equivalents). Stir for 30 minutes at room temperature.

  • Carefully dose formic acid (85% w/w, 3.0 equivalents). Caution: Exothermic neutralization will occur.

  • Heat the mixture to reflux (approx. 100°C).

  • Self-Validation Check (Physical): The hydride transfer releases CO2​ gas. Monitor the bubbler/vent; the vigorous evolution of CO2​ is a direct kinetic indicator of the reaction. When gas evolution ceases entirely, the reduction is complete.

  • Self-Validation Check (Chemical): Spot the mixture on a TLC plate and stain with Ninhydrin. The secondary amine precursor will stain a deep red/brown. The target tertiary amine will not stain, confirming full conversion.

  • Cool to room temperature, adjust the pH to >10 using 50% NaOH (to free-base the amine), and extract with dichloromethane.

  • Perform fractional vacuum distillation to isolate pure 2-[Cyclopropyl(methyl)amino]ethan-1-ol as a clear liquid.

References

  • [3] Palladium-Catalyzed Monoarylation of Cyclopropylamine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Cyclopropyl(methyl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[Cyclopropyl(methyl)amino]ethan-1-ol
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